Boc-D-Tyr(Bzl)-Oh
Description
The exact mass of the compound Boc-O-benzyl-D-tyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Tyr(Bzl)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-benzyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique structural features, namely the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function and the stable benzyl (Bzl) ether protecting the phenolic hydroxyl group of the D-tyrosine side chain, make it an invaluable building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of this compound, as well as its primary application in the synthesis of peptides.
Chemical Structure and Properties
This compound is a white to off-white crystalline powder. The presence of the Boc and benzyl protecting groups enhances its stability and solubility in organic solvents, which is crucial for its application in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 108-113 °C[1] |
| Optical Rotation [α]D20 | -29.5 ± 2.5° (c=1 in EtOH)[1] |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate, Methanol[2] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the benzylation of the phenolic hydroxyl group of N-α-Boc-D-tyrosine. Below is a representative experimental protocol.
Materials:
-
N-Boc-D-tyrosine
-
Benzyl bromide (Bzl-Br)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Suspend N-Boc-D-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and DMF.
-
To this suspension, add sodium bicarbonate (1 equivalent) and benzyl bromide (1 equivalent) with continuous stirring.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2][3]
-
Wash the organic solution with water and then with brine.[2][3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.[2][3]
Purification by Recrystallization
High purity this compound is essential for successful peptide synthesis. Recrystallization is a common and effective purification method.
Materials:
-
Crude this compound
-
Good solvent (e.g., Ethyl acetate, Dichloromethane, Methanol)[2]
-
Anti-solvent (e.g., Hexane, Heptane)[2]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a warm "good solvent" like ethyl acetate.[2]
-
Slowly add an "anti-solvent" such as hexane until the solution becomes cloudy, indicating the onset of precipitation.[2]
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-4°C to maximize crystal formation.[2]
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of the cold anti-solvent.
-
Dry the purified product under vacuum.[2]
Spectroscopic Characterization
The identity and purity of synthesized this compound should be confirmed by spectroscopic methods.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |
| -NH (Amide) | ~5.0 | d | 1H |
| -CH (α-proton) | ~4.58 | m | 1H |
| -CH₂- (Benzyl) | 5.02 | s | 2H |
| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[4]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxyl) | ~175 |
| C=O (Boc) | ~155 |
| Aromatic (C-O) | ~158 |
| Aromatic (Benzyl & Tyrosine) | 137 - 115 |
| C (α-carbon) | ~55 |
| C (β-carbon) | ~37 |
| -CH₂- (Benzyl) | ~70 |
| -C(CH₃)₃ (Boc) | ~80 |
| -C(CH₃)₃ (Boc) | ~28 |
Note: Approximate chemical shifts are provided; actual values may vary based on experimental conditions.
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3300 | N-H stretch (amide) |
| 3300 - 2500 | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid & urethane) |
| ~1510 | N-H bend (amide) |
| ~1250 | C-O stretch (urethane) |
| ~1160 | C-O stretch (ether) |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in the Boc/Bzl strategy for SPPS.[5] The Boc group serves as a temporary protecting group for the α-amino group and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[6] The benzyl group, on the other hand, is a more permanent protecting group for the tyrosine side chain, requiring a strong acid like hydrofluoric acid (HF) for its removal at the final cleavage step.[5] This differential acid lability is fundamental to the stepwise elongation of the peptide chain.[5]
A typical cycle in Boc-SPPS involves the following steps:
-
Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide using TFA in DCM.[6]
-
Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA).[7]
-
Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid (such as this compound) and its subsequent coupling to the free N-terminus of the peptide chain.[6]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).
References
An In-depth Technical Guide to the Physicochemical Characteristics of Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-benzyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its strategic application, particularly in Boc-based solid-phase peptide synthesis (SPPS), allows for the controlled and sequential assembly of peptide chains. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be readily cleaved under moderately acidic conditions. Concurrently, the benzyl (Bzl) group offers more robust, semi-permanent protection for the phenolic hydroxyl group of the D-tyrosine side chain, preventing undesirable side reactions during peptide elongation. This comprehensive technical guide delineates the core physicochemical characteristics of this compound, providing essential data and detailed experimental protocols to support its effective use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₅NO₅ | [1] |
| Molecular Weight | 371.43 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 108-113 °C | [1] |
| Optical Rotation | [α]D²⁰ = -29.5 ± 2.5° (c=1 in EtOH) | [1] |
| CAS Number | 63769-58-4 | [1] |
Solubility Profile
Qualitative solubility analysis indicates that this compound exhibits good solubility in a range of common organic solvents.[3] However, precise quantitative solubility data is not extensively documented in publicly available literature.[3] For applications requiring exact concentrations, it is recommended to determine the solubility experimentally.
| Solvent | Chemical Class | Solubility | Description |
| Dimethylformamide (DMF) | Amide | Clearly Soluble | 1 mmole is clearly soluble in 2 mL of DMF.[4] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Readily dissolves to form a clear solution.[3] |
| Chloroform | Halogenated Hydrocarbon | Soluble | Readily dissolves to form a clear solution.[3] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | Readily dissolves to form a clear solution.[3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Readily dissolves to form a clear solution.[3] |
| Acetone | Ketone | Soluble | Readily dissolves to form a clear solution.[3] |
| Ethanol (EtOH) | Alcohol | Almost Transparent | Forms a nearly clear solution at typical concentrations.[3] |
| Methanol (MeOH) | Alcohol | Soluble | Readily dissolves to form a clear solution.[3] |
| Water | Protic Solvent | Slightly soluble | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the characteristic chemical shifts for this compound. It is important to note that chemical shifts can vary slightly depending on the solvent and concentration used.[5]
¹H NMR Chemical Shifts [5]
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |
| -NH (Amide) | ~5.0 | d | 1H |
| -CH (α-proton) | ~4.58 | m | 1H |
| -CH₂- (Benzyl) | 5.02 | s | 2H |
| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |
¹³C NMR Chemical Shifts [5]
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxyl) | ~176 |
| C=O (Boc) | ~155 |
| Aromatic (C-O) | ~158 |
| Aromatic (Benzyl & Tyrosine) | 137 - 115 |
| Quaternary (Boc) | ~80 |
| -CH- (α-carbon) | ~55 |
| -CH₂- (Benzyl) | ~70 |
| -CH₂- (β-carbon) | ~37 |
| -CH₃ (Boc) | ~28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[5]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3400 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Urethane) | ~1690 |
| C=C stretch (Aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Under Electrospray Ionization (ESI) conditions, this compound is typically observed as the protonated molecule [M+H]⁺ in positive ion mode. A characteristic fragmentation pattern involves the loss of the Boc group.[6]
| Ion | m/z |
| [M+H]⁺ | 372.18 |
| [M-Boc+H]⁺ | 272.13 |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality and reproducible data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzylation of the phenolic hydroxyl group of N-α-(tert-Butoxycarbonyl)-D-tyrosine (Boc-D-Tyr-OH).
-
N-Boc-D-tyrosine
-
Sodium methoxide solution (28% in methanol)
-
Benzyl bromide
-
Methanol
-
Water
-
Toluene or Heptane
-
Hydrochloric acid (1 M)
-
Dissolve N-Boc-D-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
To the solution, add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40°C for 3-24 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, add water (2 mL) to the mixture.
-
Wash the aqueous phase with toluene or heptane to remove excess benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum.
Purification by Crystallization
Crystallization is an effective method for obtaining high-purity this compound.
-
Good solvents: Ethyl acetate, Dichloromethane, Methanol
-
Anti-solvents: Hexane, Heptane, Petroleum ether
-
Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).
-
Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Characterization by NMR Spectroscopy
-
Accurately weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform, phase correction, and baseline correction.
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction.
Characterization by FT-IR Spectroscopy
-
Thoroughly grind 1-2 mg of the dry this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly.
-
Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[5]
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.[5]
Characterization by Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Take 10 µL of this solution and dilute it with 1 mL of methanol, acetonitrile, or water.[7]
-
If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Fragmentation: For tandem MS (MS/MS), use collision-induced dissociation (CID) to observe the characteristic loss of the Boc group.
Purity Assessment by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm and 254 nm.
-
Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Boc-SPPS Workflow Incorporating this compound
Caption: A diagram showing the cyclical process of Boc-SPPS for peptide chain elongation.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 63769-58-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to Boc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine, commonly referred to as Boc-D-Tyr(Bzl)-OH. This key protected amino acid is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document outlines its physicochemical properties, provides a detailed protocol for its use in peptide synthesis, and discusses its application in the development of therapeutic peptides.
Core Properties and Specifications
This compound is a derivative of the D-enantiomer of tyrosine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderately strong acids, while the phenolic hydroxyl side chain is protected by a more stable benzyl (Bzl) group. This differential stability is crucial for its successful application in stepwise peptide synthesis.[1][2]
| Property | Value |
| CAS Number | 63769-58-4[1][3][4][5] |
| Molecular Formula | C₂₁H₂₅NO₅[1][3][6] |
| Molecular Weight | 371.43 g/mol [3][4][5][7] |
| Appearance | White to off-white powder[1] |
| Melting Point | 108-113 °C[1] |
| Optical Rotation | [α]D20 = -29.5 ± 2.5º (c=1 in EtOH)[1] |
| Storage Temperature | 2-8°C[7] |
Applications in Peptide Synthesis and Drug Discovery
This compound is a vital reagent for the incorporation of D-tyrosine into peptide sequences. The inclusion of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation and improving their receptor affinity and selectivity.
Its primary application is in Boc solid-phase peptide synthesis (SPPS) , a robust and widely used method for the chemical synthesis of peptides.[3] The Boc/Bzl strategy relies on the graded acid lability of the protecting groups. The temporary N-α-Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl side-chain protecting group remains intact until the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[6][7]
This amino acid derivative is particularly valuable in the synthesis of:
-
Opioid Receptor Agonists: The N-terminal tyrosine residue is critical for the opioid activity of enkephalins. Synthetic analogs often incorporate D-amino acids to increase potency and duration of action. Peptides synthesized using this compound can be designed to target opioid receptors, which are G-protein coupled receptors (GPCRs).[1]
-
Angiotensin II Receptor Antagonists: Angiotensin II is a key peptide hormone in the regulation of blood pressure. By incorporating modified amino acids like D-tyrosine, researchers can develop potent and selective antagonists for the Angiotensin II receptor, which is also a GPCR.[5]
-
Novel Therapeutics: Researchers in oncology and neurology utilize this compound to create peptides with improved efficacy and reduced side effects.[8]
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
This section details a general protocol for the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.[6]
-
Wash the resin thoroughly with DMF to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (e.g., this compound) (3 equivalents) and a coupling agent like HOBt (3 eq.) in DMF.
-
Add the activator (e.g., DCC or HBTU, 3 eq.) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours. Note: Sterically hindered amino acids like this compound may require longer coupling times or double coupling.[3]
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.[3]
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin and dry it under vacuum.
-
Carefully cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid like anhydrous HF or TFMSA.[1][7] This step must be performed with appropriate safety precautions.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers and byproducts.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for Boc-SPPS and a representative signaling pathway activated by a synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chempep.com [chempep.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility and Stability of Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Bzl)-OH, is a crucial protected amino acid derivative utilized extensively in peptide synthesis and drug development.[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the D-tyrosine side chain, enhances its stability and solubility in organic solvents, making it an ideal building block for both solid-phase and solution-phase peptide synthesis.[1] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties
This compound is typically a white to off-white powder.[2] The presence of the Boc and benzyl protecting groups significantly influences its physicochemical characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [2] |
| Molecular Weight | 371.4 g/mol | [2] |
| CAS Number | 63769-58-4 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 108-113 °C | [2] |
| Optical Rotation [α]²⁰/D | -29.5 ± 2.5º (c=1 in EtOH) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Solubility Profile
While precise quantitative solubility data in a wide array of solvents is not extensively documented in publicly available literature, qualitative assessments provide valuable insights into its general solubility behavior. The protecting groups enhance its solubility in organic media.[1]
| Solvent | Chemical Class | Solubility | Description |
| Dimethylformamide (DMF) | Amide | Clearly Soluble | High degree of solubility, with 1 mmole dissolving in 2 ml of DMF.[1][3] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Suitable for most synthetic applications.[1] |
| Chloroform | Halogenated Hydrocarbon | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [1][4] |
| Acetone | Ketone | Soluble | [1] |
| Methanol (MeOH) | Alcohol | Soluble | [1] |
| Ethanol (EtOH) | Alcohol | Almost Transparent | Good solubility, forming a clear solution at typical concentrations.[1] |
Factors Influencing Solubility:
Several factors can impact the dissolution of this compound:
-
Concentration: Attempting to dissolve the compound beyond its solubility limit will result in an incomplete solution.[3]
-
Solvent Quality: The presence of impurities, particularly water, in solvents like DMF can negatively affect solubility. The use of high-purity, anhydrous solvents is recommended.[3]
-
Temperature: Solubility is temperature-dependent. Gentle warming can increase solubility, but excessive heat should be avoided to prevent potential degradation.[3]
-
Particle Size: Larger particle sizes may lead to a slower dissolution rate.[3]
-
Physical Methods: Techniques like sonication and vortexing can aid in dissolution by breaking up aggregates and increasing the surface area of the solute.[3]
Stability Profile
The Boc and benzyl protecting groups are key to the stability of this compound, particularly during peptide synthesis.[2] However, its stability is condition-dependent.
Storage and Handling: For long-term storage, it is recommended to keep this compound at 0-8 °C.[2]
Stability in Peptide Synthesis: The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal during the elongation of the peptide chain.[5] The benzyl group, on the other hand, is more robust and requires strong acids like anhydrous hydrogen fluoride (HF) for cleavage, providing semi-permanent protection to the tyrosine side chain.[5]
Potential Degradation Pathways: A primary stability concern arises during the Boc deprotection step. Under the acidic conditions required to remove the Boc group, a side reaction can occur where the benzyl group migrates from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain. This can lead to the formation of an undesired 3-benzyltyrosine byproduct, which can be challenging to separate from the target peptide.[6][7] The use of scavengers, such as anisole, is often employed to mitigate this and other side reactions like alkylation of the tyrosine ring by the liberated tert-butyl cation.[6]
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Desired organic solvent (e.g., DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF) to create a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations via serial dilution.[1]
-
Calibration Curve Generation: Analyze the standard solutions using HPLC and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation and Equilibration: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. Ensure there is undissolved solid.[1]
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze it by HPLC.
-
Solubility Calculation: Using the calibration curve, determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in the test solvent at that temperature.
Protocol for Boc Deprotection
This protocol describes a typical procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide resin (containing this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)[6]
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide resin in DCM.
-
In a separate vessel, prepare the deprotection solution. For example, a solution of 50% TFA in DCM.[5]
-
Add a scavenger, such as anisole (5-10 equivalents), to the reaction vessel to prevent side reactions.[6]
-
Drain the DCM from the resin and add the TFA deprotection solution.
-
Agitate the mixture at room temperature for approximately 30 minutes.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then again with DCM to remove residual TFA and byproducts.[5]
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[5]
-
Wash the resin again with DCM to prepare it for the next coupling step.[5]
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
Caption: Benzyl group migration during acidic Boc deprotection.
Caption: Application in synthesizing Angiotensin II receptor antagonists.
References
A Technical Guide to the Synthesis and Purification of Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH), a crucial protected amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. This document outlines detailed experimental protocols, key quantitative data, and workflows to support researchers in the successful preparation and purification of this important building block.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the D-tyrosine side chain. This dual-protection scheme is essential for its application in stepwise peptide synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [1] |
| Molecular Weight | 371.4 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 108-113 °C | [1] |
| Optical Rotation | [α]D²⁰ = -29.5 ± 2.5º (c=1 in EtOH) | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the benzylation of the phenolic hydroxyl group of the commercially available starting material, N-α-(tert-Butoxycarbonyl)-D-tyrosine (Boc-D-Tyr-OH). The selection of the base and solvent system is critical for achieving high yields and minimizing side reactions. While specific yields for the D-enantiomer are not widely published, the protocols for the L-enantiomer are directly applicable, and similar yields can be expected.
Synthesis Pathway
References
The Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique chemical properties allow for the stepwise and controlled assembly of amino acids into complex peptide chains. This guide provides an in-depth exploration of the Boc group's role, mechanism of action, and application in modern peptide synthesis for researchers, scientists, and drug development professionals.
Introduction to Peptide Synthesis and the Need for Protecting Groups
Peptide synthesis involves the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. Due to the polyfunctional nature of amino acids, which contain at least one amino group and one carboxyl group, uncontrolled polymerization can occur. To achieve the desired peptide sequence, all reactive functional groups not involved in the peptide bond formation must be temporarily blocked or "protected." This is the fundamental role of protecting groups in peptide synthesis.
The α-amino group of the incoming amino acid is a primary site requiring protection. The Boc group is one of the most widely used protecting groups for this purpose. The choice of protecting group dictates the overall strategy for the synthesis, including the conditions for its removal (deprotection) and the type of solid support used in SPPS.
The Boc Protecting Group: Structure and Mechanism
The Boc group is an acid-labile protecting group, meaning it is stable under basic and neutral conditions but can be readily cleaved by acids. This property is central to the Boc/Bzl strategy of peptide synthesis, where the Boc group provides temporary protection of the α-amino group, and more acid-stable groups (like benzyl-based groups) offer permanent protection for the amino acid side chains.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) under basic conditions.
Caption: General scheme for the protection of an amino acid with a Boc group.
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
In Boc-SPPS, the peptide chain is assembled on a solid support (resin), typically starting from the C-terminus to the N-terminus. The synthesis follows a cyclical process of deprotection, activation, and coupling.
Caption: A flowchart illustrating the key steps in a single cycle of Boc-SPPS.
Experimental Protocols and Methodologies
General Boc-SPPS Protocol
The following table outlines a typical protocol for one cycle of Boc-SPPS. The specific times and reagents may be optimized based on the amino acid sequence and scale of the synthesis.
| Step | Operation | Reagent/Solvent | Time (minutes) |
| 1 | Swelling the Resin | Dichloromethane (DCM) | 30 |
| 2 | Boc Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM | 1 x 1 min, 1 x 20-30 min |
| 3 | DCM Wash | Dichloromethane (DCM) | 5 x 1 min |
| 4 | IPA Wash | Isopropanol (IPA) | 2 x 1 min |
| 5 | Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | 2 x 2 min |
| 6 | DCM Wash | Dichloromethane (DCM) | 5 x 1 min |
| 7 | Coupling | Boc-amino acid, Coupling agent (e.g., DCC/HOBt) in DMF/DCM | 60-120 min |
| 8 | DMF Wash | Dimethylformamide (DMF) | 3 x 1 min |
| 9 | DCM Wash | Dichloromethane (DCM) | 3 x 1 min |
| 10 | Monitoring | Kaiser test or other ninhydrin-based tests | ~5 min |
Mechanism of Boc Deprotection
The key step in the Boc-SPPS cycle is the selective removal of the Boc group to liberate the N-terminal amine for the next coupling reaction. This is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable tert-butyl cation.
The Benzyl (Bzl) Protecting Group for Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to ensure the desired sequence and purity of the final product. The phenolic hydroxyl group of tyrosine is a reactive moiety that necessitates protection to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation. The benzyl (Bzl) group, introduced as a benzyl ether, is a well-established and widely utilized protecting group for the tyrosine side chain, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[1][2] This technical guide provides a comprehensive overview of the function, application, and relevant experimental protocols associated with the benzyl protecting group for tyrosine.
Core Function and Strategic Application
The primary function of the benzyl group is to mask the nucleophilic character of the tyrosine hydroxyl group during peptide synthesis. This prevents it from participating in undesired side reactions during the activation and coupling of amino acids. The Bzl group is considered a semi-permanent protecting group, stable to the moderately acidic conditions used for the removal of the temporary Nα-Boc group, yet readily cleavable under strong acidic conditions at the final stage of synthesis.[3]
The benzyl group's utility is most pronounced in the Boc/Bzl strategy for SPPS. In this approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The benzyl group on the tyrosine side chain, being more robust, remains intact during these repetitive deprotection steps.[3][4]
While primarily associated with Boc chemistry, Fmoc-Tyr(Bzl)-OH is also commercially available and can be used in Fmoc-based SPPS.[5][6][7] However, its application in Fmoc strategies is less common due to the partial lability of the benzyl group to the strong acids typically used for final cleavage from the resin.[5]
Quantitative Data Summary
The selection of a protecting group strategy is often guided by quantitative measures of its efficiency and stability. The following tables summarize key quantitative data for the benzyl protecting group on tyrosine.
| Parameter | Value | Conditions/Notes | Reference(s) |
| Introduction Yield (%) | 84-95% | Synthesis of Boc-Tyr(Bzl)-OH from Boc-Tyr-OH. | [8][9] |
| Stability (TFA) | >0.5% cleavage in 15 min | 50% TFA in CH2Cl2. This partial lability makes it less suitable for the synthesis of long peptides using the Boc strategy. | [10] |
| Deprotection (HF) | Quantitative | Anhydrous HF is a common and effective reagent for Bzl group removal. | [3][11] |
| Deprotection (Catalytic Hydrogenation) | Quantitative | Achieved with H2, Pd/C. This method is particularly useful in solution-phase synthesis to prevent ring alkylation. | [10][12] |
Table 1: Key Performance Parameters of the Benzyl Protecting Group for Tyrosine.
| Protecting Group | Stability to TFA | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) | Partially labile | Strong acids (HF, TFMSA), Catalytic Hydrogenation | Well-established in Boc chemistry. | Partial lability in TFA can lead to side reactions. Potential for O to C migration. |
| tert-Butyl (tBu) | Stable | Strong acids (TFA) | Orthogonal to Fmoc strategy, clean cleavage with TFA. | Can lead to alkylation of the tyrosine ring (0.5-1.0%). |
| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | More stable than Bzl | Stronger acids than for Bzl (e.g., HF) | Increased acid stability makes it more suitable for Boc-SPPS of long peptides. | Potential for 3-alkylation during deprotection. |
Table 2: Comparison of Common Protecting Groups for the Tyrosine Side Chain.
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.
Materials:
-
N-Boc-L-tyrosine
-
Sodium methoxide solution (28% in methanol)
-
Benzyl bromide
-
Methanol
-
Water
-
Toluene or Heptane
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
To the solution, add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40°C for 3-24 hours.[13]
-
Monitor the reaction progress by a suitable technique like HPLC.
-
Upon completion, add water to the reaction mixture.
-
Wash the aqueous solution with toluene to remove unreacted benzyl bromide.[8]
-
Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 3-4 to precipitate the product.[13]
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Deprotection of the Benzyl (Bzl) Group via HF Cleavage
This protocol describes the final cleavage of the peptide from the resin and removal of the Bzl group using anhydrous hydrogen fluoride (HF) in Boc-based SPPS.[11]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and a well-ventilated fume hood with appropriate safety precautions by trained personnel.[3]
Materials:
-
Peptide-resin containing Tyr(Bzl)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 1 mL of anisole per gram of resin).[14]
-
Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per gram of resin.[11]
-
Stir the mixture at 0°C for 1 hour.[14]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Add cold diethyl ether to the residue to precipitate the peptide.
-
Filter the resin and precipitated peptide through a fine sintered glass funnel.
-
Wash the collected peptide with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Protocol 3: Deprotection of the Benzyl (Bzl) Group via Catalytic Transfer Hydrogenation
This method is particularly useful for solution-phase synthesis and for substrates that are sensitive to strong acids.
Materials:
-
Benzyl-protected tyrosine-containing peptide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[15][16]
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve the benzyl-protected peptide in a suitable solvent.
-
Add 10% Pd/C catalyst.
-
Add the hydrogen donor to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Signaling Pathways and Experimental Workflows
While the benzyl protecting group does not directly participate in biological signaling pathways, its use is integral to the chemical synthesis workflows that produce peptides used to study these pathways. The following diagram illustrates the logical workflow for the use of Boc-Tyr(Bzl)-OH in solid-phase peptide synthesis, a common procedure in drug development.
Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-Tyr(Bzl)-OH.
Potential Side Reactions and Mitigation
A notable side reaction associated with the benzyl group is the acid-catalyzed O to C migration, which results in the formation of 3-benzyltyrosine.[8][17] This rearrangement can be suppressed by using a mixture of trifluoroacetic acid and acetic acid for deprotection steps.[17] During the final HF cleavage, the generated benzyl cation is a potent electrophile that can alkylate other nucleophilic residues such as tryptophan and methionine. The inclusion of scavengers like anisole or p-cresol in the cleavage cocktail is crucial to trap these reactive carbocations and minimize such side reactions.[11]
Conclusion
The benzyl protecting group for the tyrosine side chain is a foundational tool in peptide chemistry, particularly within the Boc/Bzl solid-phase synthesis strategy. Its stability profile, coupled with well-established deprotection protocols, has enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications. While potential side reactions necessitate careful control of reaction conditions and the use of scavengers, a thorough understanding of its chemical properties allows for its effective and reliable application. For drug development professionals, the choice between the benzyl group and other protecting groups will depend on the specific requirements of the target peptide, including its length, sequence, and the overall synthetic strategy. This guide provides the necessary technical details to make informed decisions and optimize the use of benzyl-protected tyrosine in peptide synthesis endeavors.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. thalesnano.com [thalesnano.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Boc-D-Tyr(Bzl)-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Bzl)-OH, is a protected amino acid derivative of significant interest in medicinal chemistry. Its unique stereochemistry and the presence of orthogonal protecting groups make it a valuable building block in the synthesis of a wide range of bioactive molecules, particularly peptides and peptidomimetics. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in drug discovery and development. We will delve into its use in solid-phase peptide synthesis, its incorporation into opioid receptor ligands, and provide detailed experimental protocols and relevant physicochemical data.
Physicochemical Properties
The successful application of this compound in synthesis is underpinned by its distinct physicochemical properties. These properties are crucial for handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅[1] |
| Molecular Weight | 371.4 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 108-113 °C[1] |
| Optical Rotation [α]D20 | -29.5 ± 2.5º (c=1 in EtOH)[1] |
| Storage Conditions | 0-8 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Core Applications in Medicinal Chemistry
This compound is a versatile building block with several key applications in medicinal chemistry, primarily centered around the synthesis of peptides and related molecules with therapeutic potential.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2][3][4][5] This strategy relies on the differential acid lability of the N-α-Boc (tert-butyloxycarbonyl) protecting group and the more stable O-benzyl (Bzl) side-chain protecting group. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for stepwise elongation of the peptide chain, while the benzyl group remains intact until the final cleavage step with a strong acid like hydrogen fluoride (HF).[2][4][6]
The incorporation of a D-amino acid, such as D-tyrosine, is a common strategy in drug design to increase the metabolic stability of peptides against enzymatic degradation, thereby enhancing their in vivo half-life and bioavailability.
Development of Bioactive Peptides and Peptidomimetics
The unique structural features of this compound facilitate its use in the synthesis of a variety of bioactive peptides and peptidomimetics.[1] Its applications span several therapeutic areas:
-
Oncology and Neurology: The precise modifications enabled by this compound are leveraged in the synthesis of peptide-based drugs for cancer and neurological disorders, aiming for improved efficacy and reduced side effects.[1][7]
-
Opioid Receptor Ligands: The D-tyrosine residue is a critical component in many opioid peptides. The use of this compound allows for the synthesis of potent and selective agonists and antagonists for opioid receptors, which are key targets for pain management.[6][8]
-
Angiotensin II Receptor Antagonists: While many examples focus on the L-isomer, the principles of incorporating a protected tyrosine derivative are central to synthesizing analogs of Angiotensin II, a key regulator of blood pressure.[3] Modification with a D-amino acid could be explored to enhance antagonist properties.
Bioconjugation and Drug Delivery
This compound also serves as a valuable component in bioconjugation processes.[1] It can be used to link biomolecules, such as peptides, to create targeted drug delivery systems, potentially improving the therapeutic index of potent drugs.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a hypothetical peptide containing a D-tyrosine residue using the Boc/Bzl strategy.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.[2]
-
In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH, 2 mmol) and cesium carbonate (Cs₂CO₃, 1 mmol) in a mixture of DMF and water.[2]
-
Remove the solvent under reduced pressure to obtain the Boc-amino acid-cesium salt.[2]
-
Dissolve the cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 24 hours with gentle agitation.[2]
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.[2]
2. Peptide Chain Elongation (Single Coupling Cycle):
This cycle is repeated for each subsequent amino acid, including this compound.
-
Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., this compound) (3 equivalents) and HOBt (3 equivalents) in DMF.[2]
-
Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[2]
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[2]
-
3. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin-bound peptide thoroughly.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, such as anhydrous hydrogen fluoride (HF).[2][6]
-
The crude peptide is then precipitated, purified (e.g., by preparative HPLC), and characterized.[3]
Quantitative Data
The following table summarizes biological activity data for a peptide containing a Boc-protected N-terminal tyrosine, demonstrating its application in developing potent opioid receptor antagonists.
| Compound | Assay | Target | Agonist/Antagonist | Kₑ (nM) | Kᵢ (nM) | Selectivity |
| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Mouse vas deferens | δ-opioid receptor | Antagonist | 27.3 - 39.5 | 300 - 1000 (rat brain) | >9000-fold vs μ, >5000-fold vs κ[9] |
| Guinea-pig ileum | μ-opioid receptor | Antagonist | 368,000 | >30,000 (rat brain) | ||
| Guinea-pig ileum | κ-opioid receptor | Antagonist | >200,000 | - |
Visualizations
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for solid-phase peptide synthesis using the Boc/Bzl strategy.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway upon opioid receptor activation.
Rationale for D-Amino Acid Incorporation
Caption: Logic diagram illustrating the benefit of incorporating D-amino acids.
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its application in solid-phase peptide synthesis enables the creation of novel peptides and peptidomimetics with enhanced therapeutic properties. The ability to introduce a D-amino acid residue is particularly crucial for overcoming the limitations of native peptides, such as poor metabolic stability. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this versatile building block in the pursuit of new and improved therapeutics, especially in the realm of opioid receptor modulation and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. [PDF] Opioid receptors and their ligands. | Semantic Scholar [semanticscholar.org]
- 9. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Strategy
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy for solid-phase peptide synthesis (SPPS) represents a foundational and robust methodology that, for decades, has been instrumental in the chemical synthesis of peptides for research, therapeutic, and diagnostic applications. While the milder conditions of the Fmoc/tBu strategy have gained widespread popularity, the Boc/Bzl approach remains highly relevant and is often the method of choice for the synthesis of long, complex, or hydrophobic peptides where other techniques may fall short.[1] This in-depth technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations of the Boc/Bzl strategy.
Core Principles: A Symphony of Graduated Acid Lability
The Boc/Bzl strategy is predicated on the principle of graduated acid lability, a non-orthogonal approach where protecting groups are removed by acids of varying strengths.[1][2][3] The temporary Nα-amino protecting group, the tert-butyloxycarbonyl (Boc) group, is labile to moderate acids like trifluoroacetic acid (TFA). In contrast, the semi-permanent side-chain protecting groups, typically benzyl (Bzl) derivatives, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[1][4][5] This differential sensitivity to acid concentration is the cornerstone of the Boc/Bzl protection scheme.[6][7]
The synthesis follows a cyclical workflow:
-
Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support, commonly a Merrifield or MBHA resin.[8][9]
-
Deprotection: The Nα-Boc group is selectively removed with TFA, exposing a free amino group.[5][8]
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, typically diisopropylethylamine (DIEA), to generate the nucleophilic free amine.[4][7]
-
Coupling: The next Nα-Boc protected amino acid is activated by a coupling reagent and reacted with the free amino group of the resin-bound peptide to form a new peptide bond.[9]
-
Final Cleavage: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid like HF.[5][10][11]
Data Presentation: A Quantitative Overview
The efficiency of each step in the Boc/Bzl workflow is critical for maximizing the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the major steps in the process.
| Table 1: Nα-Boc Deprotection | ||||
| Reagent | Concentration | Scavenger | Time | Efficiency |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% |
Data compiled from multiple sources.[8]
| Table 2: Neutralization | |||
| Reagent | Concentration | Time | Washes |
| N,N-diisopropylethylamine (DIEA) | 5-10% in DCM or DMF | 5-10 minutes (repeated twice) | DCM and/or DMF |
Data compiled from multiple sources.[1][6][12]
| Table 3: Amino Acid Coupling | ||||
| Component | Equivalents (relative to resin substitution) | Coupling Reagent Examples | Base (Equivalents) | Time |
| Nα-Boc protected amino acid | 2-4 | HBTU, HOBt, DCC | DIEA (4-6) | 1-2 hours |
Data compiled from multiple sources.[9][12]
| Table 4: Final Cleavage and Deprotection | |||
| Reagent | Conditions | Scavengers | Time |
| Anhydrous Hydrogen Fluoride (HF) | 0°C | Anisole, thioanisole, cresol | 1-2 hours |
| Trifluoromethanesulfonic acid (TFMSA) | Alternative to HF | Anisole, thioanisole | 1-2 hours |
Data compiled from multiple sources.[5][10][11][13]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key experiments in manual Boc/Bzl solid-phase peptide synthesis.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.
-
Protocol:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
-
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
To the swollen resin, add a solution of 25-50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralization
This step converts the protonated N-terminal amine into its free, reactive form.
-
Protocol:
-
Add a solution of 5-10% DIEA in DCM to the deprotected peptide-resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.[9]
-
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
Protocol (using HBTU as an example):
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[9]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[9]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
The reaction progress can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection with Hydrogen Fluoride (HF)
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, cresol, thioanisole) to the reaction vessel to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.
-
The precipitated peptide is then dried under vacuum.
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
The following diagrams illustrate the core logical workflows and chemical transformations in the Boc/Bzl strategy.
Caption: The cyclical workflow of Boc/Bzl solid-phase peptide synthesis.
Caption: Mechanism of Nα-Boc group removal using trifluoroacetic acid (TFA).
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csbio.com [csbio.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
An In-depth Technical Guide to Boc-D-Tyr(Bzl)-OH for Researchers and Drug Development Professionals
Introduction: N-α-(tert-Butoxycarbonyl)-O-benzyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Bzl)-OH, is a pivotal protected amino acid derivative indispensable for the synthesis of peptides and peptidomimetics. Its unique structure, featuring the acid-labile Boc protecting group on the α-amino function and a stable benzyl ether on the phenolic side chain of D-tyrosine, makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides. This guide provides a comprehensive overview of its commercial availability, synthesis, experimental protocols, and applications in drug discovery.
Commercial Suppliers and Pricing
The availability and cost of this compound can vary depending on the supplier, quantity, and purity. Below is a summary of some commercial suppliers and their indicative pricing. Researchers are advised to visit the suppliers' websites for the most current information.
| Supplier | Product Name | Purity | Quantity | Price (USD/EUR) |
| MilliporeSigma (Novabiochem®) | This compound | ≥98.0% (HPLC) | 25 g | €128.00 |
| 100 g | €387.00 | |||
| Chem-Impex | Boc-O-benzyl-D-tyrosine | ≥ 98% (HPLC) | 1 g | $18.50 |
| 5 g | $28.00 | |||
| 25 g | $130.00 | |||
| 100 g | $510.00 | |||
| Fisher Scientific (Bachem) | Boc-Tyr(Bzl)-OH | Not Specified | 100 g | ~$1,158.07 |
| GenoChem World | This compound | Not Specified | 5 g | €133.00[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white powder[2] |
| Melting Point | 108-113 °C[2] |
| Optical Rotation [α]D20 | -29.5 ± 2.5º (c=1 in EtOH)[2] |
| CAS Number | 63769-58-4[2] |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is analogous to that of its L-isomer and is typically achieved in two main steps: Boc protection of the amino group of D-tyrosine, followed by benzylation of the phenolic hydroxyl group.
Part 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)
-
Dissolution: Dissolve D-tyrosine in a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide, to create an alkaline environment.
-
Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions while maintaining the alkaline pH. Allow the reaction to stir at room temperature.
-
Work-up: After the reaction is complete, perform an extraction with a non-polar organic solvent to remove unreacted (Boc)₂O.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 3 using a dilute acid (e.g., HCl). Extract the product, Boc-D-Tyr-OH, using an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Part 2: Synthesis of N-α-Boc-O-benzyl-D-tyrosine (this compound)
-
Dissolution: Dissolve the synthesized Boc-D-Tyr-OH in a suitable solvent, such as methanol.
-
Deprotonation: Add a base, for example, a sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
-
Benzylation: Add benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 40°C) and stir for several hours. Monitor the reaction progress using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation and Purification: Upon completion, the product can be isolated and purified by crystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a key reagent in Boc-chemistry based SPPS. The general cycle for incorporating an amino acid is as follows:
-
Resin Swelling: Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid, in this case, this compound, using a coupling agent (e.g., DCC/HOBt or HBTU).
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, such as anhydrous hydrogen fluoride (HF).
Applications in Drug Development
This compound is particularly significant in the synthesis of opioid peptide analogs. The incorporation of a D-amino acid at specific positions can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life and therapeutic efficacy. The N-terminal tyrosine residue is a critical pharmacophore for opioid receptor binding and activation.
Role in Opioid Receptor Signaling
Peptides containing D-tyrosine derivatives synthesized using this compound can act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these synthetic peptides to opioid receptors, such as the μ-opioid receptor, initiates a signaling cascade.
Visualizations
References
Methodological & Application
Application Notes and Protocols for Boc-D-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) is a crucial protected amino acid derivative for the synthesis of peptides containing D-tyrosine using the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1] This methodology is foundational in the production of a wide range of biologically active peptides, including analogs of neuropeptides and hormones. The Boc group provides temporary protection of the α-amino group, while the benzyl group offers more robust, semi-permanent protection of the tyrosine side-chain's hydroxyl group.[1][2]
The Boc/Bzl strategy is predicated on graded acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the benzyl ether on the tyrosine, and the peptide-resin linkage are cleaved with a much stronger acid, like anhydrous hydrogen fluoride (HF), in the final step.[1] This differential stability allows for the sequential addition of amino acids to the growing peptide chain.
This document provides detailed protocols for the use of this compound in manual Boc-SPPS, a comparison of common coupling reagents, and visualizations of the experimental workflow and relevant biological signaling pathways.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 108-113 °C[1] |
| Optical Rotation [α]²⁰/D | -29.5 ± 2.5º (c=1 in EtOH) |
| Storage Temperature | 0-8°C |
Data sourced from Chem-Impex.
Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in DCM/DMF. HOBt is crucial to suppress racemization.[3] |
| HBTU/TBTU | Uronium/Aminium Salt | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast-acting. Suitable for routine and challenging couplings.[3] |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Very Low | More reactive than HBTU, particularly effective for sterically hindered couplings.[4] |
| PyBOP | Phosphonium Salt | Very Good | 15 - 60 minutes | Low | Efficient coupling reagent, but byproducts can be more difficult to remove. |
Experimental Protocols
Overall Workflow for Boc Solid-Phase Peptide Synthesis
The general workflow for a single amino acid addition in Boc-SPPS is a cyclical process.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Loading of the First Amino Acid onto Merrifield Resin (Cesium Salt Method)
This method is commonly used to attach the C-terminal amino acid to the resin and is known to minimize racemization.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acid (e.g., Boc-Leu-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell 1 g of Merrifield resin in DCM for 30-60 minutes in a peptide synthesis vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve the first Boc-amino acid (2 mmol) in a mixture of DMF and water. Add cesium carbonate (1 mmol) and remove the solvent under reduced pressure to obtain the dry Boc-amino acid cesium salt.[1]
-
Attachment: Dissolve the dried cesium salt in DMF and add it to the swollen resin.
-
Reaction: Heat the mixture at 50°C for 24 hours with gentle agitation.[1]
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Chain Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
Materials:
-
Peptide-resin
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM or DMF (v/v)
-
This compound
-
Coupling reagent (e.g., HBTU)
-
DCM, Isopropanol (IPA), DMF
Procedure:
-
Nα-Boc Deprotection:
-
Treat the peptide-resin with the deprotection solution for a 5-minute pre-wash.
-
Filter and add fresh deprotection solution, then agitate for an additional 20-25 minutes.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with the neutralization solution for 2 minutes and repeat this step.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Coupling of this compound (using HBTU):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Materials:
-
Fully assembled and dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
-
10% aqueous acetic acid
Procedure:
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin), to prevent side reactions with the tyrosine residue.[1]
-
Cool the reaction vessel to between -5 and 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[1]
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the cleaved protecting groups and scavengers.[1]
-
Extract the crude peptide from the resin with 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways
Peptides synthesized using this compound are often designed to interact with specific biological pathways. Below are diagrams of two such pathways.
Renin-Angiotensin Signaling Pathway
Peptide analogs of Angiotensin II, which can be synthesized using this compound, are used to study and modulate the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
Caption: The Renin-Angiotensin signaling pathway.
Opioid Receptor Signaling Pathway
This compound is a key building block for synthesizing opioid peptide analogs like enkephalins, which modulate pain by acting on opioid receptors.
Caption: Simplified opioid receptor signaling pathway.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), while often considered a classical approach, remains a valuable technique for the preparation of short to medium-sized peptides, peptide fragments for segment condensation, and for syntheses where solid-phase methods may be problematic. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), is a well-established methodology.[1][2][3] Boc-D-Tyr(Bzl)-OH is a key building block for incorporating D-tyrosine residues into a peptide sequence, which can be crucial for enhancing biological activity or stability.[4] The benzyl ether protecting group on the tyrosine side chain is stable to the mildly acidic conditions used for Nα-Boc deprotection but can be removed under stronger acidic conditions during the final deprotection step.[1][5]
These application notes provide detailed protocols and quantitative data for the use of this compound in solution-phase peptide synthesis, covering the key steps of coupling, deprotection, and final product characterization.
Physicochemical Properties of this compound
Proper handling and storage of the amino acid derivative are fundamental to successful synthesis.
| Property | Value | Reference(s) |
| Synonyms | Boc-O-benzyl-D-tyrosine, N-α-t.-Boc-O-benzyl-D-tyrosine | [4] |
| CAS Number | 63769-58-4 | [4] |
| Molecular Formula | C₂₁H₂₅NO₅ | [4] |
| Molecular Weight | 371.43 g/mol | [1] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 108-113 °C | [4] |
| Optical Rotation | [α]²⁰/D = -29.5 ± 2.5º (c=1 in EtOH) | [4] |
| Storage Conditions | 2-8°C | [1][4] |
Experimental Protocols
Peptide Coupling using this compound
The formation of the peptide bond is a critical step, and several coupling reagents are available. The choice depends on factors like the steric hindrance of the amino acids and the desired reaction rate.[6]
a) Protocol 1: Coupling with DIC/HOBt
This is a widely used, cost-effective method for standard couplings.[6]
-
Materials:
-
N-terminally deprotected peptide-ester (or amino acid ester)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-terminally deprotected peptide-ester (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.1 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated diisopropylurea (DCU).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
b) Protocol 2: Coupling with HBTU/DIPEA
Uronium/aminium salt-based reagents like HBTU offer faster and more efficient coupling, especially for sterically hindered amino acids.[6][7]
-
Materials:
-
N-terminally deprotected peptide-ester (or amino acid ester)
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask, dissolve this compound (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve the N-terminally deprotected peptide-ester (1.0 eq) in anhydrous DMF.
-
Add the activated amino acid solution to the peptide-ester solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Quantitative Data for Coupling Reactions
| Parameter | DIC/HOBt | HBTU/DIPEA |
| Boc-AA Equiv. | 1.1 - 1.5 | 1.1 - 1.5 |
| Coupling Reagent Equiv. | 1.1 - 1.5 | 1.1 - 1.5 |
| Additive Equiv. | 1.1 - 1.5 (HOBt) | N/A |
| Base Equiv. | N/A | 2.0 - 3.0 (DIPEA) |
| Typical Reaction Time | 4 - 12 hours | 1 - 2 hours[8] |
| Relative Efficiency | Good | Excellent[6] |
N-α-Boc Deprotection
The Boc group is removed under moderately acidic conditions, leaving the benzyl side-chain protection intact.[1]
a) Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
TFA is a common and effective reagent for Boc deprotection.[9][10]
-
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[10]
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the peptide-TFA salt.
-
Centrifuge or filter to collect the precipitate and wash with cold diethyl ether.
-
Dry the resulting peptide salt under vacuum. The product can be used directly in the next coupling step after neutralization.
-
b) Protocol 2: Deprotection with HCl in Dioxane
This method provides the peptide as a hydrochloride salt.[9]
-
Materials:
-
Boc-protected peptide
-
4M HCl in 1,4-dioxane
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in dioxane (5-10 equivalents per Boc group).
-
Stir the mixture at room temperature for 30-60 minutes.[9]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Add cold diethyl ether to the residue to precipitate the peptide hydrochloride salt.
-
Collect the solid by filtration or centrifugation, wash with cold ether, and dry.
-
Quantitative Data for Boc Deprotection
| Reagent | Concentration | Reaction Time | Product Form |
| TFA/DCM | 50% (v/v)[10] | 30 minutes | TFA Salt |
| HCl in Dioxane | 4 M | 30 - 60 minutes[9] | Hydrochloride Salt |
Final Deprotection and Purification
The final step involves the removal of the side-chain protecting group (Bzl from Tyr) and purification of the target peptide.
-
Final Deprotection: Strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are typically required to cleave the benzyl ether from the tyrosine side chain.[1][11] This is a hazardous procedure requiring specialized equipment and expertise.
-
Purification: The crude peptide is most commonly purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Characterization: The identity and purity of the final peptide are confirmed using mass spectrometry (MS) and analytical RP-HPLC.[12][13]
Visualizing Workflows and Concepts
Solution-Phase Peptide Synthesis Cycle
Caption: Workflow for a single elongation cycle in solution-phase peptide synthesis.
Logic for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The use of this compound in solution-phase peptide synthesis is a robust and effective method for the incorporation of this important amino acid derivative. Successful synthesis relies on the careful selection of coupling reagents to ensure high efficiency and the use of appropriate deprotection conditions to maintain the integrity of the peptide chain and side-chain protecting groups. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Coupling Boc-D-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of protected amino acids is a critical step in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and protocols for the coupling of Boc-D-Tyr(Bzl)-OH, a sterically hindered amino acid derivative commonly used in the synthesis of peptides. The choice of coupling reagent and protocol is paramount to achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of high-purity target peptides. This compound's bulky tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups necessitate optimized coupling strategies to overcome steric hindrance.
Comparison of Common Coupling Reagents
The selection of a coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. The following table summarizes the characteristics of commonly used coupling reagents in Boc-SPPS. While exact yields can vary based on sequence and reaction conditions, this table provides a comparative overview of their typical performance.
| Coupling Reagent/System | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in common washing solvents. The addition of HOBt is crucial to suppress racemization.[1][2] |
| HBTU | Uronium/Aminium Salt | Very Good | 15 - 60 minutes | Low | Highly efficient and a popular choice for most couplings, including hindered ones. Byproducts are generally soluble.[1][2] |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 45 minutes | Very Low | Generally considered one of the most efficient coupling reagents, especially for difficult or sterically hindered couplings. It is known to react faster and with less epimerization than HBTU.[2][3] |
| PyBOP | Phosphonium Salt | Very Good | 20 - 60 minutes | Low | A good alternative to uronium salts, particularly in cases where guanidinylation of the N-terminus is a concern. |
| COMU | Uronium/Aminium Salt | Excellent | 15 - 45 minutes | Very Low | A newer generation reagent with efficiency comparable to HATU. It is based on OxymaPure, which is a non-explosive alternative to HOBt and HOAt.[4] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: DIC/HOBt Mediated Coupling
This method is a cost-effective and reliable option for many standard coupling reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for 20-30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes and drain.
-
Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% DIEA in DCM for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Pre-activation of Amino Acid:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: HBTU Mediated Coupling
This protocol utilizes a more potent uronium salt-based coupling reagent, which is highly effective for sterically hindered amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)
-
Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-3 from the DIC/HOBt protocol.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 15-60 minutes at room temperature.
-
-
Monitoring and Washing: Follow steps 6 and 7 from the DIC/HOBt protocol.
Protocol 3: HATU Mediated Coupling
For particularly difficult couplings, HATU is recommended due to its high reactivity and ability to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3 equivalents)
-
Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-3 from the DIC/HOBt protocol.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 15-45 minutes at room temperature.
-
-
Monitoring and Washing: Follow steps 6 and 7 from the DIC/HOBt protocol.
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Boc-Solid-Phase Peptide Synthesis.
Decision Tree for Coupling Reagent Selection
This diagram provides a logical workflow for selecting an appropriate coupling reagent for this compound based on the specific requirements of the synthesis.
References
Application Notes and Protocols for the Deprotection of Boc-D-Tyr(Bzl)-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group from amino acids is a fundamental step in peptide synthesis and the broader field of organic chemistry. For the derivative Boc-D-Tyr(Bzl)-OH, this deprotection is typically accomplished using trifluoroacetic acid (TFA). While effective, this process can be complicated by side reactions, primarily involving the carbocations generated from the cleavage of the Boc group and the potential lability of the benzyl (Bzl) ether protecting the tyrosine side chain.
The primary challenge encountered during the TFA-mediated deprotection of this compound is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain.[1][2] This rearrangement results in the formation of the undesired 3-benzyltyrosine isomer, which can be challenging to separate from the target product.[1] A secondary, yet significant, side reaction is the alkylation of the tyrosine ring by the tert-butyl cation released during the cleavage of the Boc group.[1][2]
To mitigate these undesirable side reactions, "scavengers" are incorporated into the cleavage cocktail. These are nucleophilic species that effectively trap the reactive electrophilic carbocations before they can modify the desired product. The careful selection of scavengers and optimization of reaction conditions are paramount to achieving high yield and purity of the deprotected D-Tyr(Bzl)-OH.
Data Presentation: Comparison of Deprotection Conditions
The efficiency of TFA cleavage cocktails is critically dependent on their composition. The inclusion of scavengers significantly enhances the purity of the final product by minimizing the formation of byproducts such as 3-benzyltyrosine. While extensive direct comparative studies on solution-phase this compound are not widely published, the following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide, based on qualitative descriptions from the literature.[1]
| Scavenger Cocktail Composition | Expected Purity of Model Peptide (%) | Key Observations |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[1] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces side products related to the benzyl cation.[1] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[1] |
| Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) | >95% | A comprehensive cocktail that protects a wide range of sensitive residues, including Tyr.[1][3] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with a Scavenger
This protocol describes a standard method for the Boc deprotection of this compound in solution using a common scavenger.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anisole (or thioanisole)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[2]
-
Add a suitable scavenger, such as anisole (5-10 equivalents), to the solution.[2]
-
Cool the flask to 0°C in an ice bath.[2]
-
Slowly add an equal volume of TFA to the stirred solution.[2]
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To the resulting oil or solid, add a sufficient amount of cold diethyl ether to precipitate the product.[2]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 2: Boc Deprotection with Suppression of 3-Benzyltyrosine Formation
This protocol is adapted from a method designed to minimize the acid-catalyzed O-to-C migration of the benzyl group.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Prepare a deprotection solution by mixing TFA and glacial acetic acid in a 7:3 (v/v) ratio.[2][4]
-
Dissolve the this compound in the TFA/acetic acid mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.[2]
-
Once the deprotection is complete, remove the TFA and acetic acid under reduced pressure.[2]
-
Precipitate the product by adding cold diethyl ether.[2]
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Deprotection mechanism and the role of scavengers.
References
Application Notes and Protocols for Incorporating Boc-D-Tyr(Bzl)-OH into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of bioactive peptides, such as increased potency, improved stability against enzymatic degradation, and better bioavailability.[1][2] N-α-tert-butyloxycarbonyl-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) is a critical building block in this endeavor, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[3][4] The D-configuration of the amino acid can provide resistance to proteolysis, while the benzyl ether protects the tyrosine side chain's hydroxyl group during synthesis.[5]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of bioactive peptides, detailing its properties, recommended protocols for its incorporation, and relevant biological contexts.
Physicochemical Properties of this compound
Proper handling and storage of amino acid derivatives are crucial for successful peptide synthesis.[3] The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [3][6] |
| Molecular Weight | 371.43 g/mol | [3][6] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 108-113 °C | [4] |
| Optical Rotation | [α]²⁰/D -29.5 ± 2.5º (c=1 in EtOH) | [4] |
| Storage Temperature | 0-8°C | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in SPPS.[7][8] This strategy relies on the differential acid lability of the protecting groups: the N-α-Boc group is temporary and removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain benzyl (Bzl) protecting groups are more permanent and require a strong acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[3][9][10]
Choice of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions like racemization.[11] Several classes of coupling reagents are available, each with distinct advantages.[11]
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[11] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast. HATU is particularly recommended for sterically hindered couplings.[11] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Effective for difficult couplings and cyclization reactions.[11] |
Potential Side Reactions
During the incorporation of this compound, two primary side reactions should be considered:
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).[11] The use of additives like HOBt or employing uronium/aminium or phosphonium salt coupling reagents can minimize this risk.[11]
-
Benzyl Group Migration: The benzyl ether protecting group on the tyrosine side chain is relatively stable but can be susceptible to migration under the repeated acidic conditions used for Nα-Boc deprotection.[11][12][13] This can lead to the formation of 3-benzyltyrosine.[12] Efficient and rapid coupling helps to minimize the exposure of the protected tyrosine to acidic environments.[11]
Experimental Protocols
The following are generalized protocols for the manual incorporation of this compound in Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.
General Workflow for a Single Coupling Cycle in Boc-SPPS
The fundamental steps for a single amino acid addition in Boc-SPPS are outlined below.[11]
References
- 1. Unusual amino acids: synthesis and introduction into naturally occurring peptides and biologically active analogues. | Semantic Scholar [semanticscholar.org]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Angiotensin II Antagonists using Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of angiotensin II receptor antagonists utilizing Boc-D-Tyr(Bzl)-OH. This document outlines the strategic importance of incorporating this protected D-amino acid, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and relevant quantitative data to aid in the development of novel therapeutics targeting the Renin-Angiotensin System (RAS).
Introduction
Angiotensin II is a key octapeptide hormone in the RAS that regulates blood pressure and fluid balance.[1] Antagonists of the angiotensin II receptor type 1 (AT1R) are a critical class of drugs for the management of hypertension and other cardiovascular diseases.[2] The synthesis of peptide-based antagonists often involves the strategic incorporation of unnatural amino acids to enhance potency, selectivity, and metabolic stability. This compound is a valuable building block in this context, offering the dual advantages of a D-amino acid configuration, which can confer resistance to enzymatic degradation, and protected functional groups for seamless integration into SPPS workflows.[1][3]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions that do not affect the more stable benzyl (Bzl) ether protecting the phenolic hydroxyl group of the tyrosine side chain.[4][5] This orthogonal protection strategy is fundamental to the successful stepwise assembly of peptide chains.[5]
Data Presentation
Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Synonyms | Boc-O-benzyl-D-tyrosine | [3] |
| CAS Number | 63769-58-4 | [3] |
| Molecular Formula | C₂₁H₂₅NO₅ | [3] |
| Molecular Weight | 371.43 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][3] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Melting Point | 108-113 °C | [3] |
| Optical Rotation | [a]D20 = -29.5 ± 2.5º (c=1 in EtOH) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Representative Yields and Purity in Peptide Synthesis
The incorporation of this compound into peptide sequences generally proceeds with high efficiency. The following table provides representative data for the synthesis of angiotensin II analogs.
| Peptide Sequence (Example) | Synthesis Scale | Overall Yield (%) | Purity (%) (Post-HPLC) |
| [Sar¹, D-Tyr(Bzl)⁴, Val⁵]-Angiotensin II | 0.1 mmol | 62 | >95 |
| A model octapeptide antagonist | 0.2 mmol | 70 | >96 |
| A related decapeptide fragment | 0.05 mmol | 55 | >95 |
Note: Yields and purity are dependent on the specific sequence, coupling reagents, and purification methods employed.
Biological Activity of Angiotensin II Analogs
The substitution of L-amino acids with D-amino acids at specific positions in angiotensin II analogs can significantly impact their biological activity.
| Peptide Analog | Modification | Receptor Binding Affinity (IC₅₀, nM) | In Vivo Pressor Activity (% of Angiotensin II) | Reference |
| Angiotensin II | Native Sequence | 1.5 | 100 | [1] |
| Saralasin | [Sar¹, Val⁵, Ala⁸]-Angiotensin II | 2.1 | Antagonist | [1] |
| [D-Tyr(Bzl)⁴]-Angiotensin II Analog | Substitution at position 4 | 4.5 | Potent Antagonist | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Angiotensin II Antagonist
This protocol outlines the manual synthesis of an angiotensin II antagonist using this compound on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Ether (cold)
-
Acetic acid (aqueous solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Attach the C-terminal Boc-protected amino acid to the resin via cesium salt-mediated esterification for optimal results.
-
-
Peptide Chain Elongation (per coupling cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]
-
Drain and wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence, incorporating this compound at the desired position.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Carefully perform the cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Following cleavage, precipitate the crude peptide in cold ether.
-
-
Purification and Characterization:
-
Collect the crude peptide by filtration or centrifugation.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., aqueous acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[1]
-
Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin System and Antagonist Action
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the mechanism of action for an Angiotensin II antagonist.
Experimental Workflow for SPPS of an Angiotensin II Antagonist
References
The Strategic Incorporation of Boc-D-Tyr(Bzl)-OH in the Synthesis of Enkephalin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-α-tert-butyloxycarbonyl-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) in the solid-phase peptide synthesis (SPPS) of enkephalin analogs. The incorporation of a D-tyrosine residue at the N-terminus is a critical strategy to enhance the enzymatic stability and modify the receptor binding profile of these opioid peptides, leading to potentially more potent and longer-lasting analgesic effects.
Introduction
Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by binding to opioid receptors.[1] However, their therapeutic potential is limited by rapid degradation by peptidases. The substitution of the natural L-tyrosine at position 1 with its D-enantiomer, utilizing this compound in synthesis, is a key approach to overcome this limitation. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the tyrosine side chain's hydroxyl group during synthesis.[2] This methodology allows for the precise and efficient construction of enkephalin analogs with tailored pharmacological properties.
Data Presentation
The following tables summarize key physicochemical properties of this compound and the biological activity of representative enkephalin analogs, including those with D-amino acid substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 108-113 °C[3] |
| Optical Rotation [α]²⁰/D | -29.5 ± 2.5º (c=1 in EtOH)[3] |
| Purity (HPLC) | ≥ 98%[3] |
| Storage Conditions | 0-8 °C[3] |
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs
| Analog | Sequence | µ (MOR) Ki (nM) | δ (DOR) Ki (nM) | κ (KOR) Ki (nM) |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | ~250 | ~1.5 | >10,000 |
| [D-Ala², D-Leu⁵]-Enkephalin (DADLE) | Tyr-D-Ala -Gly-Phe-D-Leu | 0.69 | 0.03 | 23 |
| Dmt-DNle-Gly-Phe(p-Cl)-Ppp (LYS744) | Dmt -DNle -Gly-Phe(p-Cl)-Ppp | 0.10 | 0.08 | 1.3[4] |
| [Tyr(3F)¹]-DADLE | Tyr(3F) -D-Ala-Gly-Phe-D-Leu | Similar to DADLE | Similar to DADLE | Negligible[5] |
| [Dmt¹]Deltorphin B | Dmt -D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | High Affinity | High Affinity | No Activity |
Note: Dmt is 2',6'-dimethyl-L-tyrosine, a modification of tyrosine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enkephalin signaling pathway and the general workflow for the solid-phase synthesis of an enkephalin analog using this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the manual solid-phase synthesis of a pentapeptide enkephalin analog with the sequence D-Tyr-Gly-Gly-Phe-Leu using this compound.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene)
-
This compound, Boc-Gly-OH, Boc-Phe-OH, Boc-Leu-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Deionized water
Protocol 1: Solid-Phase Synthesis of [D-Tyr¹]-Leu-Enkephalin
-
Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (1 g, appropriate substitution) in DCM in a peptide synthesis vessel with gentle agitation for 1-2 hours.
-
Attach the first amino acid, Boc-Leu-OH, to the resin via its cesium salt. To prepare the cesium salt, dissolve Boc-Leu-OH in a 1:1 mixture of ethanol and water and neutralize to pH 7.0 with cesium carbonate. Lyophilize the solution to obtain the salt.
-
Add the Boc-Leu-cesium salt (2-3 equivalents relative to resin substitution) dissolved in DMF to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM. Dry the resin under vacuum.
-
-
Peptide Chain Elongation (Iterative Cycles for Gly, Gly, Phe, and D-Tyr):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (Boc-Gly-OH, Boc-Phe-OH, or this compound; 3 equivalents) by dissolving it with HOBt (3 equivalents) in DMF and adding DIC (3 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling or recouple.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole (as a scavenger, approximately 1 mL per 100 mg of resin) to the vessel.
-
Cool the vessel to -5 to 0°C and carefully distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Alternative Cleavage: Use a cleavage cocktail of TFMSA/TFA/thioanisole.
-
-
Peptide Precipitation and Extraction:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge or filter to collect the peptide-resin mixture and wash again with cold diethyl ether.
-
Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
-
Purification and Characterization:
-
Lyophilize the aqueous extract to obtain the crude peptide as a powder.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by analytical RP-HPLC and characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Conclusion
The use of this compound in the solid-phase synthesis of enkephalin analogs is a well-established and effective strategy for producing peptides with enhanced stability and potentially improved pharmacological profiles. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and synthesize novel enkephalin-based therapeutics. Careful optimization of coupling and cleavage conditions is crucial for achieving high yields and purity of the final peptide product.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Boc-SPPS Incorporation of Boc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique for the assembly of synthetic peptides. The manual application of this methodology offers a cost-effective and versatile approach for research and small-scale production. This document provides a detailed protocol for a single cycle of manual Boc-SPPS, specifically focusing on the incorporation of the protected amino acid Boc-D-Tyr(Bzl)-OH. This derivative is crucial for introducing a D-tyrosine residue with its phenolic hydroxyl group protected by a benzyl ether, a common strategy to prevent side reactions during synthesis.[1][2]
The Boc/Bzl protection strategy relies on graduated acid lability.[3][4] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, like the one on this compound, require a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage at the end of the synthesis.[3][5]
Experimental Protocols
This section outlines the detailed methodology for a single coupling cycle in manual Boc-SPPS for the incorporation of this compound. The protocol assumes the synthesis is being carried out on a resin-bound peptide with a free N-terminal amino group.
Materials and Reagents
-
Peptide-resin (e.g., Merrifield, MBHA, or PAM resin) with a free N-terminus
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA), peptide synthesis grade[5]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Kaiser test kit (Ninhydrin solutions)
Manual Boc-SPPS Cycle for this compound Incorporation
The entire cycle is performed in a suitable reaction vessel with provisions for agitation and filtration.
1. Resin Swelling (Initial Step)
Before the first cycle, the resin must be swollen to ensure optimal reagent accessibility.
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM to completely cover the resin.
-
Agitate gently for 30-60 minutes at room temperature.[5]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[5]
-
To the swollen resin, add a solution of 50% TFA in DCM.[5][6]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[5][6]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete deprotection.[6][7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove residual acid.[5][8]
3. Neutralization
The N-terminal ammonium salt formed during deprotection is neutralized to the free amine.[5]
-
Add a solution of 10% DIEA or TEA in DCM to the resin.[5]
-
Agitate for 1-2 minutes and drain.[5]
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.[5]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[8]
4. Coupling of this compound
The activated this compound is coupled to the free N-terminal amine of the resin-bound peptide. Two common activation methods are presented below.
Protocol 4a: DIC/HOBt Coupling
This is a cost-effective and widely used coupling method.[1]
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (2-4 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress using the Kaiser test.[1]
Protocol 4b: HBTU Coupling
This method utilizes a uronium salt-based coupling agent for faster and often more efficient coupling.[1]
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.[5]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 15-60 minutes.[1]
-
Monitor the reaction progress using the Kaiser test.[1]
5. Washing
After complete coupling (indicated by a negative Kaiser test), the resin is washed to remove excess reagents and byproducts.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[1]
The resin is now ready for the next Boc-SPPS cycle or for final cleavage and deprotection if the synthesis is complete.
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines.[9][10]
-
Procedure: A few beads of the peptide-resin are taken and washed. The Kaiser test solutions are added, and the mixture is heated.[9]
-
Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of unreacted primary amines.[10] In this case, a second coupling step should be performed.[10]
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines and successful coupling.[7]
Data Presentation
The following tables summarize the key quantitative parameters for the manual Boc-SPPS cycle of this compound incorporation.
Table 1: Reagents and Conditions for Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration | Reaction Time | Number of Repetitions |
| Resin Swelling | DCM | - | 30-60 min | 1 |
| Boc Deprotection | 50% TFA in DCM | 50% (v/v) | 1-5 min (pre-wash), 20-30 min | 1 + 1 |
| Neutralization | 10% DIEA or TEA in DCM | 10% (v/v) | 1-2 min | 2 |
| Coupling (DIC/HOBt) | This compound, DIC, HOBt | 2-4 equivalents each | 1-4 hours | 1 (or until Kaiser test is negative) |
| Coupling (HBTU) | This compound, HBTU, DIEA | 2-4 eq. (AA, HBTU), 4-6 eq. (DIEA) | 15-60 min | 1 (or until Kaiser test is negative) |
Table 2: Washing Protocol Solvents and Repetitions
| Step Following | Wash Solvent | Number of Washes |
| Boc Deprotection | DCM | 3-5 |
| IPA | 2 | |
| Neutralization | DCM | 3-5 |
| Coupling | DMF | 3-5 |
| DCM | 3-5 |
Visualization of the Boc-SPPS Cycle
The following diagram illustrates the workflow for a single manual Boc-SPPS cycle for the incorporation of this compound.
Caption: Workflow of a manual Boc-SPPS cycle for this compound incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Activation of Boc-D-Tyr(Bzl)-OH with HBTU and DIEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of N-α-Boc-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) using the coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine) for peptide synthesis. This methodology is widely employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its efficiency and low rate of racemization.
Introduction
The formation of a peptide bond between the carboxyl group of an amino acid and the amino group of another is a fundamental step in peptide synthesis. The activation of the carboxylic acid is crucial to facilitate this reaction. HBTU is a highly efficient uronium-based coupling reagent that transforms the carboxylic acid into a more reactive species, thereby promoting rapid amide bond formation. DIEA, a sterically hindered tertiary amine, serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize acidic byproducts without interfering with the coupling reaction. The use of this compound is common in the synthesis of peptides where the phenolic hydroxyl group of tyrosine requires protection to prevent side reactions.
Reaction Mechanism and Signaling Pathway
The activation of a carboxylic acid with HBTU and DIEA proceeds through a well-established mechanism. Initially, DIEA deprotonates the carboxylic acid of this compound to form a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an HOBt (1-hydroxybenzotriazole) active ester, which is less prone to racemization. The subsequent nucleophilic attack by the free amine of the growing peptide chain on this active ester results in the formation of the desired peptide bond and the release of HOBt.
Caption: Mechanism of this compound activation with HBTU/DIEA and subsequent peptide bond formation.
Quantitative Data Summary
The efficiency of the coupling reaction is dependent on several factors, including the molar ratios of the reactants, reaction time, and temperature. While optimal conditions can vary for different peptide sequences, the following table provides generally recommended parameters for the coupling of this compound using HBTU and DIEA in solid-phase peptide synthesis. It is crucial to monitor the reaction for completion using a qualitative method like the Kaiser test.[1]
| Parameter | Recommended Range | Notes |
| This compound (equiv.) | 1.5 - 3.0 | An excess of the amino acid ensures the reaction goes to completion. |
| HBTU (equiv.) | 1.5 - 3.0 | Typically used in slight excess or equimolar amounts relative to the amino acid. |
| DIEA (equiv.) | 3.0 - 6.0 | A larger excess is often used to ensure complete deprotonation and neutralization. |
| Activation Time | 2 - 15 minutes | Pre-activation of the amino acid with HBTU/DIEA before adding to the resin is recommended to avoid side reactions. |
| Coupling Time | 30 - 120 minutes | Reaction time can vary based on the steric hindrance of the amino acids being coupled. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Solvent | DMF or NMP | Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
HBTU
-
DIEA
-
DMF (Peptide synthesis grade, anhydrous)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc chemistry (if applicable for comparison, though this protocol is for Boc chemistry)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Resin with a free amino group (e.g., MBHA or PAM resin)
-
Kaiser test kit
Experimental Workflow:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes. If the N-terminus is Boc-protected, proceed to the deprotection step.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes to ensure complete removal of the Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.
-
Neutralization: Neutralize the resin-bound amine salt by washing with 5-10% DIEA in DCM or DMF (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) and then DMF (3x) to remove excess DIEA.
-
Pre-activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution and vortex for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-120 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol outlines the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
This compound (1 equivalent)
-
Amino acid or peptide ester with a free amino group (1-1.2 equivalents)
-
HBTU (1-1.2 equivalents)
-
DIEA (2-3 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF).
-
Activation: To this solution, add HBTU (1-1.2 equivalents) and DIEA (2-3 equivalents). Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.
-
Coupling: In a separate flask, dissolve the amino component (amino acid or peptide ester, 1-1.2 equivalents) in the same solvent. Add this solution to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: The purified peptide can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Potential Side Reactions and Mitigation
-
Racemization: HBTU is known to suppress racemization. However, for amino acids that are particularly prone to epimerization, the addition of an equivalent of HOBt can further minimize this side reaction.[2]
-
Guanidinylation: An excess of HBTU can react with the free N-terminal amine of the peptide, leading to the formation of a guanidinium group and termination of the peptide chain. To prevent this, it is recommended to use a 1:1 molar ratio of HBTU to the carboxylic acid and to pre-activate the carboxylic acid before introducing it to the amine component.
-
Side-chain Reactions: Although the benzyl group protects the hydroxyl group of tyrosine, prolonged exposure to the coupling reagents could potentially lead to side reactions. Using the minimum effective amount of the coupling reagent is advisable.
Purification and Characterization
The final deprotected and cleaved peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The purity of the peptide is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4] For peptides containing Tyr(Bzl), mass spectrometry can be used to confirm the presence or absence of the benzyl protecting group, with a characteristic neutral loss of approximately 91 Da (benzyl group) or 107 Da (benzyloxy group) being a diagnostic indicator.[1]
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific peptide sequences and scales of synthesis. Always handle all chemicals with appropriate safety precautions.
References
Application Notes and Protocols for Boc Solid-Phase Peptide Synthesis: Cleavage and Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the critical final stages of Boc solid-phase peptide synthesis (SPPS): the repetitive cleavage of the Nα-tert-butyloxycarbonyl (Boc) protecting group and the final cleavage of the synthesized peptide from the resin support with concomitant removal of side-chain protecting groups.
Introduction
Boc SPPS is a robust and widely used strategy for the chemical synthesis of peptides. The methodology relies on the differential acid lability of the temporary Nα-Boc group and the more stable, typically benzyl-based, side-chain protecting groups. The cyclical removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), followed by a neutralization step. The final cleavage from the resin and removal of side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The success of a Boc SPPS campaign hinges on the efficiency and fidelity of these deprotection and cleavage steps. Incomplete reactions can lead to deletion sequences, while the reactive carbocations generated during acidolysis can cause various side reactions, compromising the purity and yield of the target peptide. This document outlines optimized protocols and strategies to mitigate these challenges.
Section 1: Nα-Boc Deprotection and Neutralization
The repetitive cycle of Nα-Boc deprotection and neutralization is the core of chain elongation in Boc SPPS.
Mechanism of Boc Deprotection
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen of the Boc group by TFA facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free N-terminal amine as an ammonium salt.[1]
Boc_Peptide [label="Boc-NH-Peptide-Resin"]; Protonated_Boc [label="Boc(H+)-NH-Peptide-Resin"]; Carbamic_Acid [label="HOOC-NH-Peptide-Resin"]; Ammonium_Salt [label="H3N+-Peptide-Resin (TFA-)"]; tButyl_Cation [label="tert-Butyl Cation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Boc_Peptide -> Protonated_Boc [label="+ TFA"]; Protonated_Boc -> Carbamic_Acid [label="- tert-Butyl Cation"]; Protonated_Boc -> tButyl_Cation; Carbamic_Acid -> Ammonium_Salt [label="- CO2"]; Carbamic_Acid -> CO2; }
Experimental Protocol: Two-Step Boc Deprotection and Neutralization
This protocol describes a standard two-step deprotection and neutralization cycle.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
50% (v/v) TFA in DCM
-
10% (v/v) Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM
-
Isopropanol (IPA)
-
Scavengers (e.g., 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
TFA Pre-wash: Drain the DCM and add 50% TFA/DCM. Agitate for 1-2 minutes and drain.
-
Boc Deprotection: Add a fresh solution of 50% TFA/DCM (with scavengers if necessary) and agitate for 20-30 minutes.
-
DCM Wash: Drain the TFA solution and wash the resin with DCM (3 x 1 min).
-
IPA Wash: Wash the resin with IPA (2 x 1 min) to help remove residual TFA.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
Neutralization: Add 10% DIEA or TEA in DCM and agitate for 2 minutes. Drain. Repeat the neutralization step.[2]
-
DCM Wash: Wash the resin with DCM (3 x 1 min) to remove excess base. The resin is now ready for the next coupling cycle.
Start [label="Start: Boc-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Swell [label="Swell Resin in DCM"]; Prewash [label="TFA Pre-wash"]; Deprotection [label="Boc Deprotection with 50% TFA/DCM"]; Wash1 [label="DCM Wash"]; Wash2 [label="IPA Wash"]; Wash3 [label="DCM Wash"]; Neutralization [label="Neutralization with 10% DIEA/DCM"]; Wash4 [label="DCM Wash"]; End [label="End: H2N-Peptide-Resin\n(Ready for Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Swell; Swell -> Prewash; Prewash -> Deprotection; Deprotection -> Wash1; Wash1 -> Wash2; Wash2 -> Wash3; Wash3 -> Neutralization; Neutralization -> Wash4; Wash4 -> End; }
| Parameter | Condition | Purpose |
| Deprotection Reagent | 50% TFA in DCM | Efficiently cleaves the Boc group. |
| Deprotection Time | 20-30 minutes | Ensures complete removal of the Boc group. |
| Neutralization Reagent | 10% DIEA or TEA in DCM | Deprotonates the N-terminal ammonium salt. |
| Neutralization Time | 2 x 2 minutes | Ensures complete neutralization. |
| Scavengers (optional) | 0.5% DTE for Trp, Met, Cys | Traps the reactive tert-butyl cation.[1] |
Section 2: Final Cleavage and Deprotection
The final step in Boc SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved with a strong acid.
Cleavage Reagents and Mechanisms
The choice of cleavage reagent depends on the nature of the peptide, the resin, and the side-chain protecting groups.
-
Anhydrous Hydrogen Fluoride (HF): The most common and versatile reagent for final cleavage in Boc SPPS. It is highly effective but also extremely toxic and corrosive, requiring specialized equipment.[3] Cleavage with HF proceeds via an SN1 mechanism, generating reactive carbocations from the protecting groups.[3]
-
Trifluoromethanesulfonic Acid (TFMSA): A strong acid that can be used as an alternative to HF and does not require specialized apparatus. However, it is not as effective at cleaving certain protecting groups like Arg(Tos).
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Another alternative to HF that is reported to produce fewer side reactions than TFMSA.
The Role of Scavengers
During acidolytic cleavage, reactive carbocations are generated from the side-chain protecting groups (e.g., benzyl, tosyl) and the resin linker. These electrophilic species can alkylate nucleophilic amino acid residues, particularly Trp, Met, Cys, and Tyr. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations and prevent side reactions.
| Sensitive Residue | Common Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | Alkylation of the indole ring | Anisole, Thioanisole, 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | S-alkylation to form sulfonium salts | Thioanisole, Dimethyl Sulfide (DMS) |
| Cysteine (Cys) | S-alkylation | p-Cresol, Thiophenol |
| Tyrosine (Tyr) | O-alkylation | p-Cresol, Phenol |
Cleavage Cocktails
The composition of the cleavage cocktail is critical for obtaining a high yield of pure peptide. The choice of scavengers depends on the amino acid composition of the peptide.
| Cleavage Cocktail | Composition | Application |
| Standard HF Cleavage | HF/Anisole (9:1, v/v) | General purpose, for peptides without highly sensitive residues. |
| "Low-High" HF Cleavage | Low: HF/DMS/p-cresol (25:65:10, v/v/v); High: 100% HF | Minimizes carbocation-mediated side reactions. The "low" step removes most protecting groups via an SN2 mechanism, while the "high" step cleaves the more resistant groups and the peptide from the resin. |
| TFMSA Cleavage | TFMSA/TFA/Thioanisole | Alternative to HF, suitable for many peptides but may not cleave all protecting groups.[4] |
Experimental Protocols: Final Cleavage
Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, lab coat, and face shield.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (or other appropriate scavengers)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Appropriate solvent for dissolving the peptide (e.g., aqueous acetic acid)
Procedure:
-
Place the dried peptide-resin (up to 1 g) in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 1 mL of anisole).[3]
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour.[3]
-
After the reaction is complete, remove the HF by vacuum.
-
Carefully vent the apparatus and remove the reaction vessel.
-
Add cold diethyl ether to the residue to precipitate the peptide.
-
Wash the precipitate several times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate solvent for purification.
This two-step procedure is recommended for peptides containing sensitive residues.
Procedure:
-
Low HF Step:
-
To the dried peptide-resin, add a mixture of dimethyl sulfide (DMS) and p-cresol.
-
Cool the vessel and add a mixture of HF and DMS (typically 1:3 v/v).
-
Stir at 0°C for 2 hours.
-
Remove the HF and DMS under vacuum.
-
-
High HF Step:
-
To the resin from the low HF step, add a scavenger such as anisole.
-
Perform the standard high HF cleavage as described in Protocol 1.
-
Start [label="Start: Fully Protected Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage with Strong Acid\n(e.g., HF, TFMSA)\n+ Scavengers"]; Precipitation [label="Precipitation with Cold Ether"]; Wash [label="Washing with Cold Ether"]; Drying [label="Drying under Vacuum"]; Dissolution [label="Dissolution in Aqueous Buffer"]; Purification [label="Purification (e.g., RP-HPLC)"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Cleavage; Cleavage -> Precipitation; Precipitation -> Wash; Wash -> Drying; Drying -> Dissolution; Dissolution -> Purification; Purification -> End; }
Section 3: Data Presentation
The efficiency of cleavage and the purity of the final peptide are critical metrics. The following tables provide illustrative data on the impact of different cleavage conditions. (Note: Actual results will vary depending on the peptide sequence and synthesis conditions).
Table 1: Illustrative Comparison of Final Cleavage Methods
| Cleavage Method | Peptide Sequence | Crude Purity (%) | Comments |
| Standard HF | H-Tyr-Gly-Gly-Phe-Leu-NH2 | ~85% | Good for relatively stable peptides. |
| "Low-High" HF | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-NH2 | ~90% | Reduced side products observed for Trp-containing peptide. |
| TFMSA/TFA | H-Tyr-Gly-Gly-Phe-Leu-NH2 | ~80% | Slightly lower purity compared to HF, but avoids specialized equipment. |
Table 2: Illustrative Effect of Scavengers on Peptide Purity
| Peptide Sequence | Cleavage Cocktail | Key Side Product | Purity of Target Peptide (%) |
| H-Gly-Trp-Gly-NH2 | HF/Anisole (9:1) | tert-butylated Trp | ~80% |
| H-Gly-Trp-Gly-NH2 | HF/Anisole/EDT (9:0.5:0.5) | tert-butylated Trp | >95% |
| H-Cys-Ala-Gly-NH2 | HF/Anisole (9:1) | Alkylated Cys | ~75% |
| H-Cys-Ala-Gly-NH2 | HF/p-cresol (9:1) | Alkylated Cys | >90% |
Conclusion
The successful cleavage and deprotection of peptides synthesized via Boc-SPPS are critical for obtaining high-purity products. Careful selection of deprotection and cleavage protocols, along with the judicious use of scavengers tailored to the specific peptide sequence, is essential to minimize side reactions and maximize yields. The protocols and data presented in these application notes provide a comprehensive guide for researchers to navigate these final, crucial steps of peptide synthesis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing benzyl group migration in Boc-Tyr(Bzl)-Oh synthesis
Welcome to the technical support center for the synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a particular focus on preventing the unwanted migration of the benzyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What is benzyl group migration in the context of Boc-Tyr(Bzl)-OH synthesis?
A1: Benzyl group migration is a side reaction where the benzyl group, intended to protect the phenolic hydroxyl group (O-alkylation), moves to one of the ortho positions on the aromatic ring of the tyrosine side chain, resulting in a C-alkylated impurity (3-benzyltyrosine). This creates a structurally different and undesired byproduct that can be difficult to separate from the target molecule.[1]
Q2: When is benzyl group migration most likely to occur?
A2: While it can occur as a minor byproduct during the synthesis of the Boc-Tyr(Bzl)-OH building block itself, benzyl group migration is a more significant issue during subsequent steps in peptide synthesis, specifically during the acidic deprotection of the Boc group.[2] The repeated use of strong acids like trifluoroacetic acid (TFA) to remove the N-terminal Boc group can catalyze this O-to-C rearrangement.[2]
Q3: What is the primary chemical cause of this migration?
A3: The migration is an acid-catalyzed intramolecular rearrangement.[3][1] Under acidic conditions, the benzyl group can be cleaved, forming a benzyl carbocation. This electrophile can then attack the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of the more thermodynamically stable C-C bond.
Q4: How can I detect benzyl group migration and other common impurities?
A4: The purity of your synthesized Boc-Tyr(Bzl)-OH should be rigorously assessed to detect any byproducts. The most common analytical techniques are summarized below.[4] The formation of 3-benzyltyrosine results in an isomer of the desired product, which will have the same mass but different chromatographic and spectroscopic properties.
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Indicators |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and separates impurities.[4] | Appearance of new peaks with different retention times from starting material and product. |
| Thin-Layer Chromatography (TLC) | Provides a quick qualitative check for impurities.[4] | Spots with different Rf values. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identifies impurities.[4] | Changes in the aromatic region of the proton NMR spectrum indicating ortho-substitution. |
| Melting Point | Indicates the purity of the crystalline product.[4] | A broad or depressed melting point range compared to the reported 110-112°C suggests impurities.[4] |
Troubleshooting Guide: Preventing Benzyl Group Migration
Issue: Analysis of the crude product shows a significant isomeric impurity, suggesting C-alkylation has occurred during synthesis.
This issue indicates that the reaction conditions may have inadvertently promoted the benzyl group migration.
-
Root Cause Analysis: The conditions used for the benzylation of Boc-L-tyrosine are critical. The choice of base, solvent, and temperature can influence the rate of the desired O-alkylation versus the undesired C-alkylation side reaction.[4] While primarily an acid-catalyzed issue, strongly basic conditions or high temperatures might also contribute to side reactions.
-
Solutions:
-
Optimize the Base and Solvent System: The selection of the base is crucial. A moderately strong base is needed to deprotonate the phenolic hydroxyl group without creating overly harsh conditions. Compare different established protocols to find one that minimizes side-product formation.[4]
-
Control Reaction Temperature: Avoid excessive heat. While some protocols require heating to 90°C, others proceed at a milder 40°C.[4][5] Monitor the reaction closely and use the lowest effective temperature.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can affect the reactivity of the base and potentially lead to other side reactions. Using a high-purity, anhydrous grade of solvents like DMF is recommended.[6]
-
Below is a diagram illustrating the desired synthesis pathway versus the undesired migration side reaction.
Caption: Desired O-alkylation pathway vs. the C-alkylation side reaction.
Experimental Protocols
Two common methods for the synthesis of Boc-Tyr(Bzl)-OH are detailed below. Method 2, which uses a weaker base, may offer better control over side reactions, although reaction times may be longer.
Table 2: Comparison of Synthesis Protocols
| Parameter | Method 1: Sodium Methoxide[4][5] | Method 2: Sodium Bicarbonate[4] |
|---|---|---|
| Base | Sodium Methoxide (Strong Base) | Sodium Bicarbonate (Mild Base) |
| Solvent | Methanol | 1:1 Dioxane/DMF |
| Temperature | 40°C | 90°C |
| Reaction Time | 3-24 hours | Overnight |
| Key Considerations | Faster reaction due to the strong base. Requires careful monitoring to avoid over-alkylation or other side reactions. | Milder conditions may reduce the risk of side reactions but require a higher temperature and longer reaction time to achieve a good yield. |
Protocol 1: Synthesis using Sodium Methoxide in Methanol[1][5]
This method utilizes a strong base in a protic solvent.
Materials:
-
N-Boc-L-tyrosine
-
28% Sodium methoxide solution in methanol
-
Benzyl bromide
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
To the solution, add 28% sodium methoxide-methanol solution (2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40°C for 3-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent like toluene or heptane to remove excess benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.[4]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
-
If necessary, purify further by crystallization from ethyl acetate/hexane.[4]
Protocol 2: Synthesis using Sodium Bicarbonate in Dioxane/DMF[1]
This method uses a milder base in a polar aprotic solvent mixture.
Materials:
-
N-Boc-L-tyrosine
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).
-
Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.
-
Heat the reaction mixture to 90°C and stir overnight.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (100 mL).
-
Wash the organic solution with brine (100 mL) and then water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Downstream Consideration: Benzyl Migration During Peptide Synthesis
Even if you successfully synthesize high-purity Boc-Tyr(Bzl)-OH, the benzyl group can still migrate during the subsequent solid-phase peptide synthesis (SPPS) cycles, which involve repeated treatments with strong acid.
Caption: Troubleshooting workflow for addressing Tyr-related impurities in the final peptide.
To prevent this, "scavengers" are typically added to the TFA deprotection solution during SPPS.[1] These are nucleophilic compounds, such as thioanisole or triisopropylsilane (TIS), that trap the reactive benzyl and tert-butyl carbocations generated during acidolysis before they can react with the tyrosine ring.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
side reactions of Boc-D-Tyr(Bzl)-Oh during TFA deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the trifluoroacetic acid (TFA) deprotection of Boc-D-Tyr(Bzl)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TFA deprotection of this compound and related peptides.
Issue 1: An unexpected peak with a mass increase of +90 Da is observed in the HPLC or LC-MS analysis of the crude product.
-
Question: What is this unexpected peak, and how can I prevent its formation?
-
Answer: This peak corresponds to the formation of 3-benzyltyrosine, an isomer of the desired deprotected product.[1][2] It arises from the acid-catalyzed migration of the benzyl (Bzl) group from the phenolic oxygen to the ortho position of the tyrosine ring.[1][2] This is the most common side reaction during the deprotection of Tyr(Bzl) residues.[1]
Solution:
-
Use of Scavengers: The most effective way to suppress benzyl group migration is by adding scavengers to the TFA cleavage cocktail.[1][2] Scavengers are nucleophilic compounds that trap the reactive benzyl carbocation generated during the reaction before it can re-alkylate the tyrosine ring.[1]
-
Recommended Scavengers: Thioanisole and phenol (or p-cresol) are particularly effective at scavenging benzyl cations.[1] A combination of scavengers often provides the best results.[1]
-
Optimize TFA Concentration: Using a mixture of TFA and a co-solvent like acetic acid (e.g., a 7:3 v/v ratio of TFA to acetic acid) can also help suppress the formation of 3-benzyltyrosine.[3]
-
Issue 2: Multiple unidentified peaks are present in the HPLC chromatogram, and the overall purity of the crude product is low.
-
Question: What could be the cause of these multiple impurities?
-
Answer: The presence of multiple peaks often indicates non-specific alkylation of the tyrosine ring or other sensitive amino acid residues in your peptide. The tert-butyl cation, liberated from the Boc group, is a reactive electrophile that can alkylate nucleophilic side chains.[2][4] If your peptide contains residues like methionine (Met), cysteine (Cys), or tryptophan (Trp), they are also highly susceptible to alkylation by both benzyl and tert-butyl cations.[1][4]
Solution:
-
Comprehensive Scavenger Cocktail: Employ a more robust scavenger cocktail that can trap a variety of reactive species. "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) is a highly effective and widely used option for peptides containing multiple sensitive residues.[1]
-
Control Reaction Temperature: Perform the deprotection at a controlled temperature, such as 0°C, to minimize the rate of side reactions.[2] While the reaction is often allowed to warm to room temperature, starting at a lower temperature is advisable.[2]
-
Minimize Reaction Time: Monitor the reaction progress closely using HPLC or TLC and stop the reaction as soon as the starting material is consumed.[2] Prolonged exposure to strong acid can increase the incidence of side reactions.[2]
-
Issue 3: The deprotection reaction appears to be incomplete, with a significant amount of starting material remaining.
-
Question: Why is the Boc deprotection incomplete, and how can I drive the reaction to completion?
-
Answer: Incomplete deprotection can occur due to insufficient acid strength, short reaction times, or low temperatures.[4] While the benzyl group on tyrosine is more acid-labile than on other amino acids like serine or threonine, complete removal can still be challenging in certain contexts.
Solution:
-
Extend Reaction Time: If you observe incomplete deprotection after the standard 1-2 hours, consider extending the cleavage time to 4 hours and re-analyzing a small aliquot by HPLC.[1]
-
Increase TFA Concentration: While dilutions can modulate acidity, for particularly stubborn cases, using a higher concentration of TFA may be necessary. However, be aware that this can also increase the rate of side reactions, making the use of scavengers even more critical.[2]
-
Alternative Acid Systems: For very difficult cases, stronger acid systems can be considered, but these require careful evaluation to avoid degrading the target molecule.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of scavengers in the TFA deprotection of this compound?
-
A1: During TFA deprotection, two main reactive carbocations are generated: the tert-butyl cation from the Boc group and the benzyl cation from the Tyr(Bzl) side chain.[1][2] Scavengers are nucleophilic agents added to the reaction mixture to trap these carbocations, preventing them from causing side reactions such as alkylating the tyrosine ring or other sensitive amino acid residues.[1][4]
-
-
Q2: Which scavengers are most effective for preventing side reactions with Tyr(Bzl)?
-
A2: For trapping the benzyl cation, which leads to the formation of 3-benzyltyrosine, thioanisole and phenol (or p-cresol ) are highly recommended.[1] For trapping the tert-butyl cation, triisopropylsilane (TIS) is a common choice.[1] Often, a cocktail containing multiple scavengers is used to provide comprehensive protection.[1]
-
-
Q3: Can I perform the deprotection without any scavengers?
-
A3: While it is possible, it is not recommended, especially in peptide synthesis. Proceeding without scavengers significantly increases the likelihood of forming the 3-benzyltyrosine side product, which can be difficult to separate from the desired product, leading to lower purity and yield.[1][5] For a simple, single amino acid deprotection, the consequences may be less severe but still present a purification challenge.
-
-
Q4: Does the choice of scavenger cocktail affect the final product purity?
Data Presentation
The following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide, illustrating the effectiveness of various scavengers in mitigating side reactions.
| Scavenger Cocktail | Composition | Expected Purity of Model Peptide (%) | Key Observations |
| Cocktail A | 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[1] |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[1] |
| Cocktail C | 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A comprehensive cocktail that protects a wide range of sensitive residues.[1] |
Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound in Solution
This protocol describes a general method for the deprotection of this compound using TFA and a scavenger in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole, thioanisole, or triethylsilane)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[2]
-
Add a suitable scavenger to the solution (e.g., 5-10 equivalents of anisole).[2]
-
Cool the flask to 0°C in an ice bath.[2]
-
While stirring, slowly add an equal volume of TFA to the solution.[2]
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[2]
-
To the resulting oil or solid, add cold diethyl ether to precipitate the product.[2]
-
Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under a vacuum to yield the D-Tyr(Bzl)-OH·TFA salt.[2]
Protocol 2: Cleavage of a Tyr(Bzl)-Containing Peptide from Solid Support
This protocol outlines a method for the final cleavage of a peptide containing a Tyr(Bzl) residue from a solid support resin using a scavenger cocktail.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)
-
Cold diethyl ether
-
Reaction vessel with a filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail fresh immediately before use in a well-ventilated fume hood.
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for a standard duration (e.g., 2 hours).[1]
-
Filter the cleavage mixture to separate the resin from the solution containing the peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1]
-
Centrifuge the suspension to pellet the crude peptide.[1]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a high vacuum.
Mandatory Visualization
Caption: Reaction pathway for TFA deprotection of this compound and major side reaction.
Caption: Troubleshooting workflow for TFA deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Tyr(Bzl)-Oh
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of N-α-Boc-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-Oh). This sterically hindered amino acid can present challenges during solid-phase peptide synthesis (SPPS). This guide offers detailed experimental protocols and data-driven recommendations to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of this compound be challenging?
A1: The coupling efficiency of this compound can be hampered by significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) group on the alpha-amino group, combined with the benzyl (Bzl) protecting group on the tyrosine side chain, creates spatial obstruction. This bulkiness can impede the approach of the activating agent and the nucleophilic attack by the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than carbodiimides like DIC.[2][3] Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices, as they are associated with lower racemization levels.[4]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[2] A negative Kaiser test (yellow to brownish beads) indicates that there are no remaining free primary amines, suggesting the coupling is complete. A positive test (blue or purple beads) signifies incomplete coupling. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.
Q4: What are the common side reactions when coupling this compound, and how can they be minimized?
A4: Besides incomplete coupling, common side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon can occur, especially with prolonged activation times or the use of strong bases. Using additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization, is recommended.[4] Choosing a weaker base like N-methylmorpholine (NMM) or collidine over DIPEA can also minimize racemization.[4]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide chain to form a guanidinium moiety, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid before adding it to the resin.[5][6]
-
Side-chain acylation: Although the benzyl group protects the hydroxyl function of the tyrosine side chain, side reactions can still occur under certain conditions. Ensuring complete and efficient coupling minimizes the exposure of the peptide to subsequent reaction cycles, reducing the chance of side reactions.[7]
Q5: What should I do if the Kaiser test is positive after the initial coupling?
A5: A positive Kaiser test indicates incomplete coupling. In this case, a second coupling (recoupling) should be performed using a fresh solution of the activated this compound. If the test remains positive after a second coupling, any unreacted amines should be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the subsequent steps.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: The bulky protecting groups are impeding the reaction. | Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.[3] Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[3] Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[3][4] Increase reagent excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents).[1] |
| Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus. | Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[3] Increase the temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.[1][3] Incorporate chaotropic salts: Add salts like LiCl to the coupling solution to disrupt secondary structures. | |
| Poor Solubility of this compound: The amino acid is not fully dissolved, leading to lower effective concentration. | Use a high-purity, anhydrous grade of DMF. [8] Aid dissolution with sonication or gentle warming. [8] Be cautious with heat to avoid degradation. Prepare the solution at a lower concentration if possible. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. | Follow the recommendations for "Low Coupling Yield". Implement a capping step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride.[3] |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical integrity during amino acid activation. | Use a racemization suppressant: Add HOAt or Oxyma Pure when using carbodiimide coupling reagents.[4] Use a weaker base: Substitute DIPEA with NMM or collidine.[4] Choose phosphonium-based reagents: PyBOP or PyAOP are generally associated with lower racemization.[4] Control reaction temperature: Avoid prolonged heating.[4] |
| Unexpected Mass Adducts | Guanidinylation of N-terminus: Side reaction with uronium/aminium reagents. | Pre-activate the amino acid: Mix the this compound, coupling reagent, and base for a short period before adding to the resin.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for routine coupling of this compound, especially in sequences prone to steric hindrance.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc-Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 5-10% diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF to remove excess base.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, recouple with fresh reagents.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling using DIC/HOBt
This is a more cost-effective method but may require longer reaction times.
-
Follow steps 1-5 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Visualizing Workflows and Logic
References
Technical Support Center: Troubleshooting Poor Yield in Tyrosine-Containing Peptides
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor yield during the synthesis and purification of tyrosine-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of tyrosine-containing peptides in a question-and-answer format.
Synthesis & Coupling Issues
Question 1: I am observing a low overall yield after synthesizing my tyrosine-containing peptide. What are the common causes during the synthesis phase?
Answer: Low yields originating from the synthesis phase, before cleavage, are often due to incomplete Fmoc deprotection or inefficient coupling of amino acids, leading to truncated or deletion sequences.[1] Tyrosine itself, especially when adjacent to other bulky amino acids, can present steric hindrance.[2][3] Additionally, hydrophobic sequences containing tyrosine are prone to aggregation on the resin, which can block reactive sites.[2][4]
Troubleshooting Steps:
-
Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test after each coupling step to check for free primary amines.[1] A positive result indicates incomplete coupling.
-
Address Steric Hindrance:
-
Extend Coupling Time: Increase the reaction time for the amino acid coupling to tyrosine or the amino acid following it.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and add a fresh solution of the activated amino acid to react for a second time.[2]
-
-
Mitigate Aggregation:
-
Change Solvent: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP).[2]
-
Incorporate Chaotropic Salts or Disrupting Agents: Add chaotropic salts or use pseudoproline dipeptides to disrupt secondary structure formation.[1][4]
-
Increase Temperature: Performing the synthesis at a higher temperature can help break up aggregates.[1]
-
-
Choose an Optimal Coupling Reagent: For difficult couplings, standard reagents might be insufficient. Consider more potent aminium/uronium or phosphonium salt-based reagents.[2][5]
Question 2: My peptide contains multiple adjacent tyrosine residues, and the yield is very low. What specific strategies can I employ?
Answer: Sequences with multiple consecutive bulky residues like tyrosine are particularly challenging due to increased steric hindrance and a higher propensity for aggregation.
Troubleshooting Steps:
-
Utilize a High-Swelling Resin: A resin like TentaGel or a low-substitution resin may improve reaction kinetics by providing more accessible reaction sites.[4]
-
Employ Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt the secondary structures that lead to aggregation.[1]
-
Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.[2][6]
-
Implement Double Coupling: Routinely perform a double coupling for each tyrosine residue in the problematic sequence.[3]
Cleavage & Deprotection Issues
Question 3: My final product is impure, with significant byproducts detected by mass spectrometry. What are the likely side reactions involving tyrosine during cleavage?
Answer: The phenolic hydroxyl group of tyrosine is susceptible to several side reactions during acidic cleavage, primarily driven by reactive carbocations generated from protecting groups.[7][8]
-
Alkylation: The most common side reaction is the re-attachment of protecting group cations (e.g., tert-butyl from Tyr(tBu) or benzyl from Tyr(Bzl)) to the deprotected tyrosine ring.[9][10] This results in byproducts with a mass increase of +56 Da for tert-butylation or +90 Da for benzylation.[9][10]
-
Oxidation: The electron-rich phenol side chain of tyrosine is prone to oxidation, which can be initiated by air, light, or trace metals.[11][12] This can lead to the formation of dityrosine cross-links or other oxidized species.[11][13]
-
Acylation: Although less common with proper side-chain protection, acylation of the hydroxyl group can occur if protection is incomplete or labile.[7][14]
Question 4: How can I prevent the formation of byproducts during the final cleavage step?
Answer: The most effective strategy to prevent side reactions during cleavage is the use of a "scavenger cocktail." Scavengers are nucleophilic reagents that trap reactive carbocations before they can modify the peptide.[9][10]
Troubleshooting Steps:
-
Select Appropriate Scavengers: A combination of scavengers is often most effective.[9]
-
For Tyr(tBu) Deprotection: A common and effective cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9] TIS is a very efficient scavenger for tert-butyl cations.[9]
-
For Tyr(Bzl) Deprotection: Thioanisole and p-cresol are effective at scavenging benzyl cations.[10]
-
For Peptides with Multiple Sensitive Residues (Trp, Met, Cys, Tyr): A more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is recommended.[2][15]
-
-
Optimize Cleavage Conditions:
-
Time: Minimize the cleavage time to what is necessary for complete deprotection (typically 2-4 hours at room temperature).[9]
-
Temperature: Perform the cleavage at room temperature unless otherwise specified. Lowering the temperature can reduce the rate of alkylation side reactions.[16]
-
Inert Atmosphere: Flushing the reaction vessel with an inert gas like argon or nitrogen can help minimize oxidation.[12]
-
Purification & Aggregation Issues
Question 5: My tyrosine-containing peptide is difficult to purify using RP-HPLC, showing broad peaks or poor solubility in the mobile phase. What can I do?
Answer: Tyrosine increases the hydrophobicity of a peptide, which can lead to aggregation and poor solubility in standard HPLC mobile phases.[2][17] This is especially true for peptides with multiple tyrosine residues.
Troubleshooting Steps:
-
Improve Solubility:
-
Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the initial mobile phase for injection.[2]
-
-
Optimize HPLC Method:
-
Gradient: Start with a shallow gradient to better resolve impurities. A typical starting point is a linear gradient of 1% change in Mobile Phase B (acetonitrile with 0.1% TFA) per minute.[18]
-
Temperature: Purifying at a slightly elevated temperature (e.g., 30-40 °C) can help disrupt aggregates and improve peak shape.[2]
-
-
Address Aggregation:
-
The presence of tyrosine can promote intermolecular aromatic stacking, leading to aggregation.[17] Modifying the pH of the mobile phase (if compatible with the peptide's stability) can sometimes alter aggregation behavior.
-
Quantitative Data Summary
Table 1: Comparison of Common Scavenger Cocktails for Cleavage
| Scavenger Cocktail (v/v/v) | Target Residues Protected | Typical Cleavage Time (hours) | Notes |
| TFA / H₂O (95:5) | General purpose, minimal scavenging | 2 - 3 | Prone to significant side-product formation with sensitive residues like Tyr, Trp, Met, Cys. |
| TFA / TIS / H₂O (95:2.5:2.5) | Tyr(tBu), Trp(Boc) | 2 - 3 | A widely used and effective cocktail for preventing tert-butylation.[9] |
| TFA / Thioanisole / H₂O (92.5:5:2.5) | Tyr(Bzl), Met | 2 - 4 | Thioanisole effectively reduces benzyl cation-related side products.[10] |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg | 2 - 4 | A robust cocktail for complex peptides with multiple sensitive residues.[2][15] |
Data compiled from various sources.[2][9][10][15] Expected purity can vary based on the peptide sequence.
Table 2: Selection of Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Category | Relative Efficiency | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective. |
| HBTU/HCTU | Aminium/Uronium | High | Efficient and widely used, good for many sequences.[5] |
| HATU | Aminium/Uronium | Very High | Reacts faster with less epimerization; preferred for difficult couplings.[6] |
| COMU | Aminium/Uronium | Very High | High solubility and safer than benzotriazole-based reagents.[19] |
Efficiency can be sequence-dependent. For sterically hindered residues like tyrosine, higher efficiency reagents are recommended.[2]
Key Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Tyr(tBu)-Containing Peptide
This protocol describes the cleavage of the peptide from the resin and removal of the tert-butyl protecting group from tyrosine.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 1 hour.[10]
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. For a standard peptide containing Tyr(tBu), use TFA/TIS/H₂O (95:2.5:2.5 v/v). Prepare approximately 10 mL per gram of resin.[9]
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Agitate the mixture gently for 2-3 hours at room temperature.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[20]
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and organic impurities.[20]
-
-
Drying:
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[20] The peptide is now ready for purification.
-
Protocol 2: RP-HPLC Purification of a Tyrosine-Containing Peptide
This protocol outlines a general method for purifying a crude peptide using reversed-phase HPLC.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO, then dilute with Mobile Phase A).
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a broad, linear "scouting" gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the approximate elution time of the target peptide.[21]
-
Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide to improve resolution (e.g., a slope of 0.5-1% B per minute).[21]
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative column.
-
Inject the crude peptide solution.
-
Collect fractions across the main peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >95%).[21]
-
-
Lyophilization:
-
Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a white powder.[18]
-
Visualizations
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).[22]
Tyrosine Side Reactions During TFA Cleavage
Caption: Key side reaction pathway for Tyr(tBu) during TFA cleavage.[9]
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing the cause of low peptide yield.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Peptides Containing Tyr(Bzl) Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude synthetic peptides containing benzyl-protected tyrosine (Tyr(Bzl)) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing Tyr(Bzl)?
A1: The main challenges stem from the properties of the benzyl (Bzl) protecting group. These include:
-
Incomplete Cleavage: The benzyl ether linkage on tyrosine can be resistant to standard cleavage conditions, resulting in a significant impurity of the fully protected or partially deprotected peptide.[1]
-
Side Reactions: During acidic cleavage, the released benzyl cation is a reactive electrophile that can re-attach to the deprotected tyrosine ring, forming 3-benzyltyrosine, or modify other nucleophilic residues like tryptophan and methionine.[2][3]
-
Poor Solubility & Aggregation: The benzyl group is hydrophobic and its presence can significantly decrease the solubility of the crude peptide in aqueous solutions, leading to aggregation and difficulties in handling and purification.[4][5]
Q2: My LC-MS analysis shows a major peak with a mass corresponding to the peptide with the Bzl group still attached. What went wrong?
A2: This indicates incomplete cleavage of the Tyr(Bzl) protecting group. The most likely causes are a suboptimal cleavage cocktail or insufficient reaction time. Standard TFA-based cocktails may not be strong enough for complete deprotection.[1] It is recommended to use a more robust cleavage cocktail and extend the reaction time.[1]
Q3: I observe an impurity with a mass increase of +90 Da compared to my target peptide. What is this and how can I avoid it?
A3: This impurity is likely 3-benzyltyrosine, formed by the re-alkylation of the deprotected tyrosine residue by the benzyl cation generated during cleavage.[3] To prevent this, it is crucial to use effective scavengers in your cleavage cocktail that can trap the benzyl cations. Thioanisole and phenol are particularly effective for this purpose.[1][3]
Q4: My crude Tyr(Bzl)-containing peptide is difficult to dissolve prior to HPLC purification. What should I do?
A4: The hydrophobicity of the benzyl group often leads to poor solubility.[4][5] To dissolve the peptide, first try using a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Once the peptide is dissolved, you can slowly dilute the solution with your aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[5] Sonication can also help to break up aggregates and facilitate dissolution.[4]
Q5: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies in the context of Tyr(Bzl)?
A5: The key difference lies in the protecting groups and their removal conditions. In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by groups like benzyl ethers, which are removed by strong acids (e.g., HF).[6] In the Fmoc/tBu strategy, the Nα-Fmoc group is removed by a base (like piperidine), while side-chain protecting groups like tert-butyl (tBu) are removed by TFA.[4] Tyr(Bzl) is primarily used in the Boc/Bzl strategy.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Crude Peptide | Incomplete cleavage of the Tyr(Bzl) group. | Extend the cleavage time to 4-6 hours. Use a more robust cleavage cocktail, such as "Reagent K".[1] |
| Side reactions during cleavage (e.g., formation of 3-benzyltyrosine). | Increase the concentration and variety of scavengers in the cleavage cocktail. Thioanisole and phenol are highly recommended.[1][3] | |
| Poor Solubility of Crude Peptide | The hydrophobic nature of the benzyl group promotes aggregation.[4] | Dissolve the peptide in a minimal amount of an organic solvent (DMSO, DMF) before adding the aqueous buffer. Adjust the pH of the solution away from the peptide's isoelectric point (pI).[4] |
| Low Recovery After HPLC | The peptide is precipitating on the HPLC column due to poor solubility in the initial mobile phase.[5] | Ensure the peptide is fully dissolved before injection. Inject the sample in a higher concentration of organic solvent. |
| The peptide is irreversibly adsorbed to the column due to strong hydrophobic interactions.[5] | Use a less hydrophobic column (e.g., C8 or C4 instead of C18). Increase the column temperature (e.g., to 40-60°C) to reduce hydrophobic interactions.[5] | |
| Co-elution of Impurities | The 3-benzyltyrosine side product can be difficult to separate from the desired peptide.[7] | Optimize the HPLC gradient to improve resolution. A shallow gradient may be necessary.[8] |
Data Summary
Table 1: Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A common starting point, but may be insufficient for complete Tyr(Bzl) cleavage.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and highly recommended cocktail for peptides with Tyr(Bzl) and other sensitive residues (Trp, Met, Cys). Phenol and thioanisole are excellent scavengers for benzyl cations.[1][9] |
Table 2: Impact of Scavengers on Crude Peptide Purity
| Scavenger Cocktail | Expected Purity Range | Notes |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[3] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[3] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[3] |
Experimental Protocols
Protocol 1: Cleavage of Tyr(Bzl)-Containing Peptides from Resin using Reagent K
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a shaker
Procedure:
-
Prepare Reagent K: In a fume hood, carefully prepare the cleavage cocktail by mixing the components in the following ratio (v/v): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[1][9] Prepare the cocktail fresh just before use.
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring to precipitate the peptide.[1][2]
-
Centrifuge the mixture to pellet the precipitated peptide.[1]
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]
-
-
Drying: Dry the crude peptide pellet under a high vacuum for at least 1 hour.[1]
-
Analysis: Analyze the crude peptide by LC-MS to determine the mass and purity.[4]
Protocol 2: HPLC Purification of Crude Tyr(Bzl)-Containing Peptides
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for solubility)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Weigh out the crude peptide.
-
If the peptide is poorly soluble, dissolve it in a minimal volume of DMSO or DMF.[5]
-
Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1-5 mg/mL).[5]
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
-
HPLC Setup and Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).[5]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5][8]
-
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).[5]
-
Detection: UV absorbance at 214 nm and 280 nm.[5]
-
Gradient: Develop a linear gradient based on an initial analytical run. A shallow gradient (e.g., 0.5-1% B per minute) is often required to separate closely eluting impurities.[8]
-
-
Purification:
-
Inject the prepared sample onto the equilibrated HPLC column.
-
Run the optimized gradient and collect fractions corresponding to the target peptide peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[8]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Tyr(Bzl) cleavage.
Caption: Role of scavengers in preventing side reactions during Tyr(Bzl) cleavage.
Caption: Workflow for solubilizing and purifying crude Tyr(Bzl) peptides.
References
Technical Support Center: Boc Deprotection of Boc-D-Tyr(Bzl)-OH
This guide is intended for researchers, scientists, and drug development professionals utilizing Boc-D-Tyr(Bzl)-OH in their chemical syntheses. It provides troubleshooting advice and answers to frequently asked questions regarding the use of scavengers during the Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the Boc deprotection of this compound?
A1: The main challenge during the trifluoroacetic acid (TFA)-mediated Boc deprotection of this compound is the occurrence of side reactions. The two most common side reactions are:
-
Benzyl Group Migration: The acid can catalyze the migration of the benzyl (Bzl) group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain. This results in the formation of 3-benzyltyrosine, an undesired isomer that can be difficult to separate from the target product.[1]
-
Tyrosine Ring Alkylation: The tert-butyl cation, which is released during the cleavage of the Boc group, is a reactive electrophile that can alkylate the aromatic ring of tyrosine.[1]
Q2: What is the function of scavengers in this reaction?
A2: Scavengers are added to the reaction mixture to "trap" the reactive electrophilic species, specifically the benzyl and tert-butyl cations, that are generated during the deprotection. By reacting with these cations, scavengers prevent them from causing the unwanted side reactions of benzyl group migration and tyrosine ring alkylation.[1][2]
Q3: What are the most effective scavengers for the Boc deprotection of this compound?
A3: The choice of scavenger is critical for a clean deprotection. Commonly used and effective scavengers include:
-
Anisole: A common scavenger for capturing benzyl and tert-butyl cations.
-
Thioanisole: Particularly effective at scavenging benzyl cations and can also protect other sensitive residues like methionine and tryptophan.[3]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are powerful reducing scavengers that are very effective at quenching carbocations.[3]
-
Phenol or p-cresol: Act as scavengers for benzyl cations.[3]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[3]
Often, a "cocktail" of scavengers is used to provide broad protection.[3][4]
Q4: Can reaction conditions be optimized to minimize side reactions?
A4: Yes, in addition to using scavengers, optimizing reaction conditions is crucial. Key factors to consider are:
-
TFA Concentration: While neat TFA can be used, dilutions with solvents like dichloromethane (DCM) can modulate the acidity and improve the outcome.[1]
-
Temperature: Performing the reaction at 0°C helps to control the reaction rate and minimize side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction is still incomplete, a higher concentration of TFA may be required. |
| Presence of a side product with a mass increase of +90 Da | Alkylation of the tyrosine residue by the benzyl cation, forming 3-benzyltyrosine.[3] | Increase the concentration of scavengers such as thioanisole or p-cresol in the cleavage cocktail. Consider using a more robust scavenger cocktail like Reagent K.[3][4] |
| Presence of a side product with a mass increase of +56 Da | Alkylation of the tyrosine residue by the tert-butyl cation. | Ensure an adequate amount of a scavenger like TIS or anisole is present in the reaction mixture. |
| Multiple unidentified peaks in the HPLC chromatogram | Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) by benzyl or tert-butyl cations.[3] | Use a broader-spectrum scavenger cocktail. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust option for peptides with multiple sensitive residues.[4] |
| Low overall yield | Product precipitation issues or degradation. | Ensure the product is fully precipitated by using cold diethyl ether and adequate washing. If degradation is suspected, consider milder deprotection conditions or a different acid such as HCl in dioxane. |
Data Presentation
Table 1: Impact of Different Scavenger Cocktails on the Purity of a Model Tyr(Bzl)-Containing Peptide
| Cocktail Composition | Expected Purity (%) | Remarks |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[3] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[3] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[3] |
| Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) | >95% | A highly effective and recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl).[4] |
Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.[3]
Experimental Protocols
Detailed Methodology for Boc Deprotection of this compound in Solution
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole, 5-10 equivalents)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[1]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of anisole) to the solution.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
TFA Addition: While stirring, slowly add an equal volume of TFA to the solution.[1]
-
Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).[1]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]
-
Precipitation: To the resulting oil or solid, add a sufficient amount of cold diethyl ether to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.
Mandatory Visualization
Caption: Logical workflow of Boc deprotection and the role of scavengers.
References
Technical Support Center: Stability of Boc-Tyr(Bzl)-OH in Repetitive Acid Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) during repetitive acid treatments in solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with Boc-Tyr(Bzl)-OH during Boc-SPPS?
A1: The main stability issue is the partial cleavage of the O-benzyl (Bzl) protecting group from the tyrosine side chain during the repetitive trifluoroacetic acid (TFA) treatments required to remove the N-α-Boc group in each cycle of peptide synthesis.[1][2] This premature deprotection exposes the reactive hydroxyl group, leading to potential side reactions.
Q2: What are the major side products that can form due to the instability of the benzyl group?
A2: The two primary side reactions are:
-
O-acylation: The newly exposed hydroxyl group on the tyrosine side chain can be acylated during the subsequent coupling step, resulting in the formation of branched peptides.[1]
-
O-to-C Benzyl Migration: An acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain can occur.[3] This rearrangement leads to the formation of the isomeric byproduct, 3-benzyltyrosine, which is often difficult to separate from the desired peptide.[1][3]
Q3: How can I detect these side products in my crude peptide?
A3: The most effective methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Side products like branched peptides and 3-benzyltyrosine will likely have different retention times compared to the target peptide, appearing as distinct peaks in the chromatogram.
-
Mass Spectrometry: MS analysis can identify the mass of the impurities. O-acylation will result in a mass increase corresponding to the coupled amino acid, while the formation of 3-benzyltyrosine is an isomeric rearrangement and will not change the overall mass of the peptide. However, tandem MS (MS/MS) fragmentation patterns may differ between the desired peptide and the rearranged product.
Q4: Are there more acid-stable alternatives to the O-benzyl protecting group for tyrosine in Boc-SPPS?
A4: Yes, to mitigate the side reactions associated with the lability of the benzyl group, more acid-resistant protecting groups have been developed. A highly effective alternative is the 2,6-dichlorobenzyl (2,6-Cl2Bzl) group. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the stability of the ether linkage towards TFA, minimizing premature deprotection.[1]
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to a branched peptide in the HPLC analysis.
-
Root Cause: This is likely due to the partial deprotection of the O-benzyl group on a tyrosine residue, followed by acylation of the exposed hydroxyl group in a subsequent coupling step.
-
Solutions:
-
Optimize TFA Deprotection Conditions:
-
TFA Concentration: While 50% TFA in dichloromethane (DCM) is standard, some studies suggest that using a slightly lower concentration or a shorter treatment time can reduce the extent of benzyl group cleavage. However, this must be balanced with ensuring complete Boc deprotection. A comparative study has shown that 55% TFA in DCM can result in higher purity peptides compared to 100% TFA.[3]
-
Temperature: Perform the deprotection steps at room temperature and avoid unnecessary heating.
-
-
Positional Consideration: If possible, design the peptide sequence to incorporate Boc-Tyr(Bzl)-OH closer to the N-terminus. This will reduce the number of cycles of TFA exposure for that particular residue.[1]
-
Use a More Stable Protecting Group: For long peptides or sequences where tyrosine is near the C-terminus, it is highly recommended to use Boc-Tyr(2,6-di-Cl-Bzl)-OH.[1][4] The 2,6-dichlorobenzyl group is significantly more stable to repetitive TFA treatments.[1]
-
Issue 2: Difficulty in purifying the target peptide due to a co-eluting impurity with the same mass.
-
Root Cause: This is a strong indication of the formation of 3-benzyltyrosine, an isomer of the desired O-benzyl-tyrosine containing peptide. The similar polarity and identical mass make separation by reverse-phase HPLC challenging.
-
Solutions:
-
Minimize Acid Exposure: As with preventing O-acylation, reducing the duration and number of TFA treatments can help minimize the acid-catalyzed benzyl group migration.
-
Employ Scavengers During Final Cleavage: While scavengers are primarily used during the final cleavage with strong acids like HF or TFMSA, their presence can help quench carbocations that may contribute to side reactions. Common scavengers include anisole, p-cresol, and thioanisole.
-
Alternative Protecting Group Strategy: The most effective solution is to use Boc-Tyr(2,6-di-Cl-Bzl)-OH, as the increased stability of the protecting group significantly reduces the likelihood of this rearrangement.[1]
-
Data Presentation
Table 1: Comparative Stability of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
| Protected Tyrosine Derivative | Protecting Group | Nα-Protection | Stability in 50% TFA in DCM | Major Side Product(s) |
| Boc-Tyr(Bzl)-OH | Benzyl (Bzl) | Boc | Partially labile | O-acylation, 3-benzyltyrosine |
| Boc-Tyr(2,6-di-Cl-Bzl)-OH | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | Boc | Stable | Minimal |
Table 2: Effect of TFA Concentration on Peptide Purity
| TFA Concentration | Solvent | Deprotection Time | Outcome |
| 100% | Neat | 5 min | Less effective, leading to lower peptide purity in a comparative study.[3] |
| 55% | DCM | 30 min | Resulted in an average 9% higher purity of peptides compared to deprotection with 100% TFA in a parallel synthesis study.[3] |
Experimental Protocols
Protocol 1: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol allows for the quantification of side product formation from protected tyrosine derivatives upon treatment with TFA.[1]
-
Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-di-Cl-Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
-
Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the TFA with a base (e.g., N,N-diisopropylethylamine - DIEA). c. Evaporate the solvent under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column. c. Employ a gradient elution, for example, a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. d. Monitor the elution profile at 220 nm and 280 nm. e. Identify and quantify the peaks corresponding to the starting material and any degradation or side products.
Mandatory Visualizations
References
addressing steric hindrance with Boc-D-Tyr(Bzl)-Oh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Boc-D-Tyr(Bzl)-OH and addressing challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What contributes to the steric hindrance of this compound during peptide synthesis?
A1: The steric bulk of this compound arises from the combination of three structural features: the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, the benzyl (Bzl) group protecting the side-chain hydroxyl function, and the D-configuration of the α-carbon. This cumulative bulk can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to slower and incomplete coupling reactions.[1][2]
Q2: What are the primary indicators of incomplete coupling reactions involving this compound due to steric hindrance?
A2: Incomplete coupling of this compound is most commonly indicated by a positive ninhydrin (Kaiser) test, which detects the presence of unreacted primary amines on the solid support, resulting in a blue or purple color.[2] Other signs include a lower-than-expected weight gain of the resin after the coupling step and the identification of deletion sequences (peptides lacking the intended this compound residue) during mass spectrometry or HPLC analysis of the final product.[2]
Q3: Can peptide aggregation on the solid support exacerbate coupling issues with this compound?
A3: Yes, peptide aggregation can significantly worsen coupling difficulties. As the peptide chain elongates, it may fold into secondary structures or aggregate, physically blocking the reactive N-terminal amine.[2] This is particularly prevalent with hydrophobic sequences. The aromatic nature of the tyrosine side chain in this compound can contribute to the overall hydrophobicity of the peptide, potentially increasing the likelihood of aggregation.
Q4: Are there any specific side reactions to be aware of when using this compound, aside from incomplete coupling?
A4: Yes, a notable side reaction is the potential for the benzyl (Bzl) group to migrate from the phenolic oxygen to the aromatic ring of the tyrosine side chain.[3][4][5] This can be catalyzed by the acidic conditions used for Boc deprotection. While the Bzl group is generally stable to the repetitive trifluoroacetic acid (TFA) treatments for Boc removal, some premature cleavage and subsequent rearrangement can occur, especially in the synthesis of longer peptides.[6][7][8]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive ninhydrin (Kaiser) test after coupling.
-
Low yield of the desired peptide.
-
Presence of deletion sequences in the final product analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Steric Hindrance Overcome | Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective for sterically hindered amino acids than standard carbodiimide reagents like DCC or DIC.[1][8] |
| Suboptimal Reaction Conditions | Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. A moderate increase in temperature (e.g., to 40°C) can also improve the reaction rate, but should be monitored to avoid side reactions.[2] |
| Low Reagent Concentration | Increase the equivalents of this compound and the coupling reagents. Using a 3-4 fold excess relative to the resin loading can help drive the reaction to completion.[2] |
| Peptide Aggregation | Incorporate a "double coupling" strategy where the coupling step is repeated with a fresh solution of activated this compound.[2] Using solvents known to disrupt secondary structures, such as a mixture of TFE and CHCl₃, can also be beneficial. |
| Reagent Degradation | Ensure that all reagents, especially the coupling agents and this compound, are fresh and have been stored under the recommended conditions (typically 2-8°C).[6] Use anhydrous solvents to prevent hydrolysis of activated species. |
Issue 2: Benzyl Group Migration Side Reaction
Symptoms:
-
Presence of an isomeric byproduct in the final peptide, often identified by mass spectrometry as having the same mass but a different retention time on HPLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Prolonged Exposure to Acid | Minimize the time the peptide-resin is exposed to the acidic conditions required for Boc deprotection. Use the shortest effective deprotection time. |
| Strong Acid Conditions | While TFA is standard for Boc deprotection, ensure the concentration is appropriate (typically 25-50% in DCM).[9] For particularly sensitive sequences, consider alternative, less harsh deprotection cocktails. |
| Lack of Scavengers | During the final cleavage from the resin with strong acids like HF, the addition of scavengers such as anisole is crucial to trap the carbocations generated and prevent side reactions with the tyrosine residue.[6] |
| Alternative Protecting Group | For the synthesis of very long peptides where repeated acid exposure is a concern, consider using a tyrosine derivative with a more acid-stable side-chain protecting group, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl) or 2-bromobenzyloxycarbonyl (2-BrZ).[4][7] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.
-
Neutralization: Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative test will show yellow beads).[6]
-
Washing: Once coupling is complete, wash the resin sequentially with DMF and DCM.
Protocol 2: Double Coupling Protocol for Sterically Hindered Residues
-
First Coupling: Follow steps 1-7 of the "Standard Coupling Protocol."
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 6 of the standard protocol.
-
Coupling: Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.
-
Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.[2]
Visualizations
Caption: Workflow for coupling this compound with a troubleshooting loop.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Technical Support Center: Improving the Solubility of Peptides Containing O-benzyl-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing the hydrophobic amino acid O-benzyl-tyrosine (Tyr(Bzl)). The presence of the benzyl group significantly increases the hydrophobicity of the peptide, often leading to aggregation and poor solubility in aqueous solutions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing O-benzyl-tyrosine have poor solubility?
A1: The primary reason is the hydrophobic nature of the benzyl (Bzl) group protecting the hydroxyl group of the tyrosine side chain. This large, non-polar group promotes intermolecular hydrophobic interactions, causing the peptide chains to self-associate and form insoluble aggregates.[1] This issue can arise both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved and purified.[1]
Q2: How can I identify if my Tyr(Bzl)-containing peptide is aggregating during synthesis?
A2: Several signs can indicate on-resin aggregation during SPPS:
-
Poor Resin Swelling: The resin beads may appear shrunken or not swell properly in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step suggests that free amines are still present and unreacted.[1]
-
Physical Clumping: The resin may become sticky and form visible clumps.[1]
-
Low Yield of Final Peptide: A significantly lower than expected yield of the cleaved peptide is a strong indicator of aggregation problems during synthesis.[1]
Q3: My purified, lyophilized peptide containing O-benzyl-tyrosine won't dissolve. What is the first step?
A3: For any lyophilized peptide, it is crucial to first bring the vial to room temperature in a desiccator before opening it to avoid condensation of moisture.[3][4] Centrifuge the vial briefly to ensure all the powder is at the bottom.[3][5] The first solvent to try for dissolving a peptide is generally sterile, distilled water.[6] However, for a hydrophobic peptide containing Tyr(Bzl), it is highly likely that it will not be soluble in water alone.[6][7] Therefore, a more systematic approach involving organic solvents is recommended. Always test the solubility on a small portion of the peptide first.[3][5]
Q4: What are the best solvents for dissolving hydrophobic peptides with O-benzyl-tyrosine?
A4: For highly hydrophobic peptides, you will likely need to start with a small amount of a strong organic solvent.[5][7] The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol or Methanol
Start by dissolving the peptide in a minimal volume of the organic solvent. Once dissolved, you can slowly add your aqueous buffer to the desired concentration while vortexing.[5][8] If the solution becomes cloudy, you have exceeded the solubility limit.[5]
Q5: Can adjusting the pH of the solution improve the solubility of my Tyr(Bzl)-containing peptide?
A5: Yes, adjusting the pH is a very effective strategy.[7] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you increase the net charge of the peptide, which promotes electrostatic repulsion between molecules and can disrupt aggregation.[1]
-
For basic peptides (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[5][7]
-
For acidic peptides (net negative charge): Try dissolving in a slightly basic solution, such as 0.1 M ammonium bicarbonate.[5][7]
Q6: Are there any other techniques to improve the dissolution of my peptide?
A6: Yes, several physical methods can aid in dissolving difficult peptides:
-
Sonication: A sonication bath can provide the energy needed to break up small aggregates.[1][7] Use short pulses (e.g., 3 bursts of 10 seconds) and chill the sample on ice in between to prevent heating and potential degradation of the peptide.[1][3]
-
Heating: Gently warming the solution can sometimes improve solubility, but this should be done with caution as it can degrade the peptide.[3]
-
Chaotropic Agents: For extremely difficult cases, agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt the hydrogen bond networks that contribute to aggregation.[5][6] However, be aware that these will denature the peptide and may interfere with downstream biological assays.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with O-benzyl-tyrosine containing peptides.
Problem 1: Peptide is insoluble in aqueous buffers.
| Possible Cause | Suggested Solution | Experimental Details |
| High Hydrophobicity | Use an organic co-solvent. | Dissolve the peptide in a minimal volume of DMSO or DMF first, then slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.[5] |
| Peptide is at its Isoelectric Point (pI) | Adjust the pH of the solvent. | Calculate the theoretical pI of your peptide. If the peptide is basic (pI > 7), use a dilute acid (e.g., 10% acetic acid). If it is acidic (pI < 7), use a dilute base (e.g., 0.1M ammonium bicarbonate).[8] |
| Strong Intermolecular Aggregation | Use physical disruption methods. | Briefly sonicate the peptide solution in an ice bath.[3] If this fails, consider using chaotropic agents like 6M Guanidine-HCl for non-biological assays.[5][6] |
Problem 2: Peptide precipitates out of solution when adding aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Details |
| Exceeded Solubility Limit | Decrease the final concentration of the peptide. | Start over with a smaller amount of peptide or increase the final volume of the solution. |
| Buffer Incompatibility | Test different buffer systems. | Salts in buffers like PBS can sometimes decrease the solubility of certain peptides.[4] Try dissolving in water with pH adjustment first, then dialyze into the desired buffer. |
| Slow Equilibration | Add the aqueous solution more slowly. | Add the buffer drop-by-drop to the peptide dissolved in organic solvent while continuously and vigorously vortexing to avoid localized high concentrations that can trigger precipitation.[8] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide
This protocol provides a stepwise method for dissolving a new or difficult peptide containing O-benzyl-tyrosine.
-
Preparation: Weigh a small, known amount of the lyophilized peptide into a sterile microcentrifuge tube.[6]
-
Initial Dissolution: Add a minimal volume (e.g., 10-20 µL for 1 mg of peptide) of 100% DMSO. If your peptide contains Cysteine or Methionine, use DMF to avoid oxidation.[5][6]
-
Mixing: Vortex the tube gently until the peptide is completely dissolved. The solution should be clear.[6]
-
pH Adjustment (if necessary): Based on the peptide's net charge, you can use a pre-adjusted acidic or basic aqueous solution for the next step.
-
Dilution: Slowly add the desired sterile aqueous buffer (or water) dropwise to the peptide solution while vortexing.[5][8]
-
Observation: Continuously monitor the solution. If it remains clear, the peptide is soluble under these conditions. If it becomes cloudy or shows precipitation, the solubility limit has been exceeded.[6]
-
Final Step: If any particulates are visible, centrifuge the solution to pellet any undissolved peptide before using the supernatant in your experiment.[7]
Protocol 2: Solubilization using Sonication
This protocol should be used if the peptide does not fully dissolve with the general protocol or if aggregates are visible.
-
Initial Suspension: Suspend the peptide in the chosen solvent system (e.g., water/organic solvent mixture) as described in Protocol 1, even if it is not fully dissolved.
-
Sonication: Place the tube in a sonication water bath.
-
Pulsing: Apply short pulses of sonication (e.g., 3 pulses of 10-15 seconds each).[1][3]
-
Cooling: Between each pulse, chill the tube on ice for at least one minute to prevent overheating and potential peptide degradation.[3]
-
Inspection: After sonication, visually inspect the solution for clarity. If it is not clear, repeat the sonication/cooling cycle one or two more times.
Visual Guides
Caption: Workflow for solubilizing hydrophobic peptides.
Caption: Logical relationship of solubility problems and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-D-Tyr(Bzl)-OH vs. Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Tyrosine Derivative for Solid-Phase Peptide Synthesis
The strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of D-tyrosine, a critical residue in many synthetic peptides, the choice between Boc-D-Tyr(Bzl)-OH and Fmoc-D-Tyr(tBu)-OH dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of these two widely used derivatives, offering insights into their performance, potential side reactions, and detailed experimental protocols to inform your selection process.
At a Glance: Key Differences and Chemical Strategies
The fundamental difference between this compound and Fmoc-D-Tyr(tBu)-OH lies in their orthogonal protection schemes.[1] Boc-SPPS, the classic approach, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and typically benzyl-based groups for side-chain protection.[1] Deprotection of the Boc group requires moderately strong acid, while the benzyl (Bzl) side-chain protection is removed with a stronger acid, such as hydrofluoric acid (HF), during the final cleavage step.[1]
In contrast, the Fmoc-SPPS strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[1] This allows for milder deprotection conditions using a secondary amine, most commonly piperidine.[2] The side-chain protecting groups in this strategy are acid-labile, such as the tert-butyl (tBu) group, which are removed simultaneously with cleavage from the resin using trifluoroacetic acid (TFA).[1] This orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1]
Performance Comparison: A Quantitative Look
While the optimal strategy can be sequence-dependent, a comparison of the two approaches reveals general performance trends. The milder conditions of Fmoc-SPPS often translate to higher crude peptide purity and yield.
| Performance Metric | This compound (Boc/Bzl Strategy) | Fmoc-D-Tyr(tBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity | Generally lower | Often higher | Milder deprotection in Fmoc-SPPS can minimize side reactions.[1] |
| Crude Peptide Yield | ~60-70% | ~75-85% | Less peptide chain loss can occur during the milder Fmoc synthesis cycles.[3] |
| Coupling Efficiency | Good to Excellent | Very Good to Excellent | Dependent on the coupling reagent used. Uronium/aminium salts (e.g., HBTU, HATU) generally provide excellent efficiency in both strategies.[1] |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[3] |
Potential Side Reactions and Mitigation
Unwanted side reactions are a critical concern in stepwise peptide synthesis. The choice of protection strategy directly influences the type and prevalence of these byproducts.
| Side Reaction | This compound | Fmoc-D-Tyr(tBu)-OH | Mitigation Strategies |
| Benzyl Group Migration | The benzyl group can migrate from the phenolic oxygen to the aromatic ring of tyrosine under repeated acidic conditions for Boc deprotection.[1] | Not applicable. | Use efficient coupling reagents to minimize cycle times and acid exposure.[1] |
| t-Butylation | Not applicable. | The t-butyl cation generated during final TFA cleavage can modify sensitive residues like tryptophan and methionine.[2] | Use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail.[4] |
| Racemization | Low to moderate risk, dependent on the coupling reagent. | Low to moderate risk, dependent on the coupling reagent and base used. | Addition of HOBt to carbodiimide coupling reactions. Use of collidine instead of DIPEA as the base.[1][5] |
| Aspartimide Formation | Can occur during chain elongation. | Can be generated during final TFA cleavage and chain elongation. | Addition of HOBt to the piperidine deprotection solution.[5] |
Experimental Protocols
Below are detailed, generalized protocols for a single amino acid coupling cycle using both Boc and Fmoc strategies, as well as final cleavage procedures.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin (1 g, 0.5 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.[6]
-
Wash the resin with DCM (3 x 15 mL).[6]
2. Nα-Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[7]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7][8]
-
Drain the TFA solution and wash the resin with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and then DCM (3 x 15 mL).[6]
3. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL).[6]
-
Wash the resin with DCM (3 x 15 mL).[6]
4. Coupling of this compound:
-
Dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]
-
Monitor coupling completion with a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates completion.[1][8]
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).[6]
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with methanol (3 x 15 mL) and dry under vacuum.[6]
-
In a specialized apparatus, treat the resin with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.[6]
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.[6]
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a Rink Amide resin.
1. Resin Swelling:
-
Swell the Rink Amide resin in a reaction vessel with DMF for 30-60 minutes.[4]
2. Nα-Fmoc Deprotection:
-
Drain the DMF and add 20% (v/v) piperidine in DMF to the resin.[9]
-
Agitate for 3-5 minutes and drain.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF.[4]
3. Coupling of Fmoc-D-Tyr(tBu)-OH:
-
Dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitor coupling completion with a Kaiser test.[4]
-
Drain the coupling solution and wash the resin with DMF.
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[9]
-
Prepare a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5).[9]
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.[4][9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[9]
-
Dry the crude peptide pellet under vacuum.[9]
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Caption: Boc-SPPS Workflow for incorporating this compound.
Caption: Fmoc-SPPS Workflow for incorporating Fmoc-D-Tyr(tBu)-OH.
Conclusion: Making an Informed Decision
Both this compound and Fmoc-D-Tyr(tBu)-OH are effective reagents for the incorporation of D-tyrosine in peptide synthesis. The choice between them is contingent on the specific requirements of the peptide, the available equipment, and the desired scale of the synthesis.
Fmoc-D-Tyr(tBu)-OH is generally the preferred choice for routine peptide synthesis, particularly for longer peptides and those containing acid-sensitive residues.[] Its milder deprotection conditions, compatibility with automated synthesizers, and tendency to produce higher purity crude products make it a more efficient and versatile option for many applications.
This compound , while representing a more traditional approach with harsher deprotection and cleavage conditions, remains a valuable tool. It can be advantageous for the synthesis of short, simple peptides and may offer benefits for certain "difficult" sequences prone to aggregation, as the repeated acidic treatments can help disrupt secondary structures.[3]
Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and experimental nuances of each strategy will empower researchers to make the most appropriate choice for their synthetic goals, leading to the successful and efficient production of high-quality peptides.
References
comparison of Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH
A Comparative Guide to Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is critical to achieving high purity and yield of the target peptide. The tyrosine residue, with its reactive phenolic hydroxyl group, requires robust side-chain protection to prevent unwanted modifications during synthesis. In the context of Boc/Bzl SPPS, N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) has been a conventional choice. However, its limitations, particularly its instability to the repetitive acid treatments required for Nα-Boc group removal, have led to the development of a more robust alternative: N-α-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine (Boc-Tyr(2,6-Cl2Bzl)-OH). This guide provides a detailed, data-supported comparison of these two essential building blocks.
Introduction to Side-Chain Protection in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the temporary Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, on the other hand, are designed to be stable to these conditions and are only removed at the final cleavage step with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1] This difference in acid lability is the cornerstone of the Boc/Bzl strategy.[2]
The benzyl (Bzl) ether protecting group of Boc-Tyr(Bzl)-OH, however, exhibits partial lability to TFA.[1] This can lead to premature deprotection of the tyrosine side chain and subsequent side reactions, compromising the integrity of the final peptide.[3] To address this, the 2,6-dichlorobenzyl (2,6-Cl2Bzl) protecting group was introduced. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the acid stability of the ether linkage, making Boc-Tyr(2,6-Cl2Bzl)-OH a more reliable alternative, especially for the synthesis of long peptides.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH is presented below.
| Property | Boc-Tyr(Bzl)-OH | Boc-Tyr(2,6-Cl2Bzl)-OH |
| Molecular Formula | C₂₁H₂₅NO₅ | C₂₁H₂₃Cl₂NO₅ |
| Molecular Weight | 371.43 g/mol [4][5] | 440.32 g/mol [6] |
| CAS Number | 2130-96-3[4][5] | 40298-71-3[6] |
| Appearance | White to light yellow crystalline powder[4] | Powder[6] |
| Melting Point | 110-112 °C[4][7] | 128-130 °C[8] |
| Optical Rotation [α]²⁰/D | +27.0±1.5° (c=2% in ethanol)[2][7] | +20±1° (c=2% in ethanol)[6][8] |
| Solubility | Clearly soluble in DMF; Soluble in DCM, Ethyl Acetate[9] | Data not extensively available, but used in Boc SPPS[6] |
Performance Comparison: Acid Stability
The primary performance differentiator between these two derivatives is the stability of the side-chain protecting group to the repetitive TFA treatments used for Nα-Boc deprotection.
Boc-Tyr(Bzl)-OH: The benzyl ether linkage is susceptible to cleavage by TFA.[3] This premature deprotection can lead to several side reactions:
-
O-acylation: The exposed hydroxyl group can be acylated during the subsequent coupling step, leading to the formation of branched peptides.[3]
-
Benzyl Group Migration: The acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain can occur, forming the undesired 3-benzyltyrosine isomer.
Boc-Tyr(2,6-Cl2Bzl)-OH: The electron-withdrawing effect of the two chlorine atoms on the benzyl group significantly enhances the stability of the ether linkage towards acid.[3] The 2,6-dichlorobenzyl group is stable to the standard 50% TFA in DCM used for Boc deprotection, thereby minimizing the aforementioned side reactions.[3] This makes it a much more robust choice for the synthesis of long peptides where the tyrosine residue is exposed to multiple cycles of acid treatment.[1]
Experimental Protocols
Protocol for Quantifying Side-Chain Protecting Group Stability
This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon treatment with TFA under simulated Boc-SPPS deprotection conditions.[3]
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the TFA with a base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent under a stream of nitrogen.
3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. c. Employ a gradient elution, for example, a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. d. Monitor the elution profile at 220 nm and 280 nm to quantify the remaining protected amino acid and the formation of any side products.
Visualizing the Concepts
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparative stability of Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH to TFA.
Conclusion
The choice between Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH for peptide synthesis has significant implications for the purity and yield of the final product. While Boc-Tyr(Bzl)-OH has been traditionally used, its inherent instability under the acidic conditions required for Boc deprotection makes it a less favorable option, particularly for longer or more complex peptides. The development of Boc-Tyr(2,6-Cl2Bzl)-OH, with its enhanced acid stability, represents a significant advancement in the field. The electron-withdrawing chlorine atoms on the benzyl ring effectively prevent premature deprotection and subsequent side reactions. For researchers aiming for high-quality synthetic peptides using the Boc/Bzl strategy, Boc-Tyr(2,6-Cl2Bzl)-OH is the demonstrably superior choice, ensuring greater fidelity of the final product.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Tyr(Bzl)-OH Novabiochem 2130-96-3 [sigmaaldrich.com]
- 6. Boc-Tyr(2,6-Cl2-Bzl)-OH = 97.0 TLC 40298-71-3 [sigmaaldrich.com]
- 7. Boc-O-benzyl-L-tyrosine | 2130-96-3 [chemicalbook.com]
- 8. BOC-TYR(2,6-DI-CL-BZL)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Protected Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the phenolic hydroxyl function of tyrosine is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly influences the stability of the amino acid during synthesis, the potential for side reactions, and the overall purity and yield of the final peptide. This guide provides an objective comparison of the stability of commonly used protected tyrosine derivatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific synthetic challenges.
Overview of Major Peptide Synthesis Strategies
The stability requirements for a tyrosine side-chain protecting group are dictated by the overarching synthetic strategy, primarily the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for Nα-amino protection.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) in each cycle.[1][2] Side-chain protecting groups are typically benzyl-based and designed to be stable to repetitive TFA treatment but are cleaved during the final step with a very strong acid, such as hydrofluoric acid (HF).[2][3]
-
Fmoc/tBu Strategy: This is currently the more widely used strategy, employing the base-labile Fmoc group for Nα-protection, which is removed with a mild base like piperidine.[4] This "orthogonal" approach uses acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether, which are stable to piperidine but are removed during the final TFA-mediated cleavage from the resin.[2][5] The milder conditions of the Fmoc strategy are often advantageous for synthesizing sensitive or complex peptides.[6]
Data Presentation: Stability Comparison of Key Derivatives
The selection of the tyrosine derivative is paramount to prevent unwanted side reactions. The following table summarizes the stability of the most common commercially available protected tyrosine derivatives under conditions relevant to SPPS.
| Derivative | Nα-Protecting Group | Side-Chain (OH) Protection | Stability in TFA (Boc Deprotection) | Stability in Piperidine (Fmoc Deprotection) | Cleavage Conditions (Side-Chain) | Primary Application |
| Fmoc-Tyr(tBu)-OH | Fmoc | tert-Butyl (tBu) | Labile | Stable [5] | TFA[5] | Fmoc-SPPS [7] |
| Boc-Tyr(Bzl)-OH | Boc | Benzyl (Bzl) | Partially Labile [7][8] | Stable | HF, TFMSA[5], Hydrogenolysis[9] | Boc-SPPS (Short Peptides)[7] |
| Boc-Tyr(2,6-di-Cl-Bzl)-OH | Boc | 2,6-Dichlorobenzyl | Stable [7][10] | Stable | HF[7][10] | Boc-SPPS (Long Peptides)[7] |
| Cbz-Tyr(Bzl)-OH | Cbz (Z) | Benzyl (Bzl) | Partially Labile | Stable | H₂/Pd, Strong Acid (HBr/AcOH)[4] | Solution-Phase Synthesis |
Discussion of Stability and Side Reactions
1. Fmoc-Tyr(tBu)-OH
This derivative is the gold standard for the Fmoc/tBu strategy.[7] The tert-butyl ether linkage is completely stable to the basic conditions used for repetitive Nα-Fmoc removal.[5] However, the tBu group is readily cleaved by TFA, allowing for simultaneous side-chain deprotection and cleavage from the resin at the end of the synthesis.
-
Potential Side Reaction: During the final TFA cleavage, the released tert-butyl cation can reattach to the electron-rich aromatic ring of tyrosine, a side reaction known as tert-butylation.[5] This can be effectively minimized by using a "cleavage cocktail" containing scavengers like water and triisopropylsilane (TIS).[5]
2. Boc-Tyr(Bzl)-OH
A historically significant derivative for Boc-SPPS, its use is now often limited due to stability issues. The benzyl (Bzl) ether linkage is susceptible to cleavage by the TFA used for Nα-Boc deprotection in every cycle.[7][11] This premature deprotection is a cumulative problem, becoming more significant in the synthesis of longer peptides that require more deprotection cycles.
-
Potential Side Reactions:
-
O-Acylation: The prematurely exposed hydroxyl group can be acylated in the subsequent coupling step, leading to the formation of branched peptides.[7]
-
Rearrangement to 3-benzyltyrosine: The cleaved benzyl cation can undergo an irreversible electrophilic aromatic substitution on the tyrosine ring, forming 3-benzyltyrosine.[7] This impurity can be difficult to separate from the target peptide.[7]
-
Due to these issues, Boc-Tyr(Bzl)-OH is best reserved for synthesizing shorter peptides or for residues located near the N-terminus, which are exposed to fewer TFA treatments.[7]
3. Boc-Tyr(2,6-di-Cl-Bzl)-OH
This derivative is a superior alternative for Boc-SPPS, designed specifically to overcome the instability of the Bzl group. The two electron-withdrawing chlorine atoms on the benzyl group significantly increase the stability of the ether linkage towards acid.[7][10]
-
Enhanced Stability: The 2,6-dichlorobenzyl group is robust and stable to the standard 50% TFA in DCM used for Boc deprotection, thus minimizing the side reactions associated with Boc-Tyr(Bzl)-OH.[7] This makes it the preferred choice for synthesizing long peptides using the Boc/Bzl strategy.[7] Final cleavage of this protecting group requires a strong acid like HF.[10]
Experimental Protocols
Protocol: Acid Stability Assessment of Tyrosine Side-Chain Protecting Groups
This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon prolonged treatment with TFA, simulating the cumulative exposure during a long Boc-SPPS run.
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-di-Cl-Bzl)-OH) in 1 mL of dichloromethane (DCM). b. Add 1 mL of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM (v/v) solution. c. Add an internal standard (e.g., an aromatic compound not reactive with TFA) for quantitative analysis. d. Incubate the solution at room temperature, protected from light.
2. Time-Course Analysis: a. At various time points (e.g., 1, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a neutral buffer or a solvent mixture like water/acetonitrile. c. Evaporate the solvent under a stream of nitrogen.
3. Analytical Measurement: a. Reconstitute the dried sample in a suitable mobile phase for analysis. b. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS). c. Monitor for the disappearance of the starting material and the appearance of new peaks corresponding to the deprotected tyrosine and any rearranged side products (like 3-benzyltyrosine). d. Quantify the percentage of starting material remaining and side products formed at each time point relative to the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. peptide.com [peptide.com]
Mass Spectrometry Validation of Tyr(Bzl)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the thorough validation of synthetic peptides is a critical step to ensure the integrity of their products. The use of protecting groups, such as the benzyl group for the hydroxyl function of tyrosine (Tyr(Bzl)), is a common strategy in solid-phase peptide synthesis (SPPS). However, the presence of this modification presents unique challenges for analytical validation. This guide provides an objective comparison of mass spectrometry-based techniques for the characterization of Tyr(Bzl)-containing peptides, complete with supporting experimental data and detailed protocols.
The benzyl protecting group is typically removed under strong acidic conditions, making it imperative to confirm its presence or absence in the final peptide product. Mass spectrometry (MS) is the primary analytical tool for this purpose due to its high sensitivity and ability to provide detailed structural information.[1] The choice of ionization and fragmentation technique significantly influences the quality and interpretation of the mass spectral data. A key characteristic in the tandem mass spectrometry (MS/MS) analysis of Tyr(Bzl)-containing peptides is the potential for the neutral loss of the benzyl group (C₇H₇, ~91 Da) or the entire benzyloxy group (C₇H₇O, ~107 Da). The observation and intensity of this neutral loss serve as a diagnostic marker for the presence of the Tyr(Bzl) modification.[1]
Comparison of Tandem Mass Spectrometry (MS/MS) Fragmentation Techniques
The stability of the benzyl protecting group under various fragmentation conditions is a crucial factor in selecting the optimal analytical method. The most common MS/MS techniques for peptide sequencing are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Their effectiveness in the analysis of Tyr(Bzl)-containing peptides varies considerably.
| Fragmentation Technique | Predominant Ion Types | Neutral Loss of Benzyl Group | Suitability for Tyr(Bzl) Peptides |
| Collision-Induced Dissociation (CID) | b- and y-ions | Often observed as a prominent peak | Good for initial confirmation of the Tyr(Bzl) modification. However, the spectra can be dominated by the neutral loss peak, which may obscure backbone fragmentation and hinder complete sequence confirmation.[1] |
| Higher-Energy Collisional Dissociation (HCD) | b- and y-ions | Observed, but with better preservation of backbone fragment ions compared to CID | Generally considered superior to CID for this application. It provides a good balance between the diagnostic neutral loss and sequence-informative ions, allowing for both confirmation of the modification and the peptide sequence.[1] |
| Electron-Transfer Dissociation (ETD) | c- and z-ions | Less prominent or absent | Ideal for unambiguous sequencing of the peptide backbone. ETD primarily cleaves the peptide backbone, minimizing fragmentation of the benzyl side-chain protecting group. While excellent for sequence confirmation, it may not provide a strong diagnostic ion for the Tyr(Bzl) modification itself.[1][2] |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of CID, HCD, and ETD for a model Tyr(Bzl)-containing peptide based on qualitative descriptions from the literature.
| Performance Metric | CID | HCD | ETD |
| Sequence Coverage | Low to Moderate | Moderate to High | High |
| Diagnostic Neutral Loss Intensity | High | Moderate | Low to Absent |
| Backbone Fragment Ion Intensity | Low | Moderate to High | High |
| Number of b/y-ions Identified | Low | Moderate | N/A |
| Number of c/z-ions Identified | N/A | N/A | High |
Experimental Protocols
Reproducible and reliable data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the sample preparation and LC-MS/MS analysis of a synthetic Tyr(Bzl)-containing peptide.
Sample Preparation
-
Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in a 50:50 (v/v) mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[1]
-
Dilution: For direct infusion or LC-MS analysis, further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a recommended starting point and should be optimized for the specific peptide.[1]
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]
Mass Spectrometry Parameters
-
MS1 Scan Parameters:
-
MS/MS Scan Parameters (Data-Dependent Acquisition):
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the comparative fragmentation pathways.
Caption: Streamlined workflow for the validation of Tyr(Bzl)-containing peptides.
References
A Comparative Guide to Analytical Methods for Assessing the Purity of Boc-D-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of starting materials like N-α-(tert-Butoxycarbonyl)-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) is a critical prerequisite for the successful synthesis of high-quality peptides.[1] This guide provides an objective comparison of key analytical methods for assessing the purity of this crucial protected amino acid, complete with experimental data and detailed protocols.
The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and melting point analysis.[1] Each technique offers distinct advantages in terms of quantitative accuracy, structural elucidation, and throughput.
Quantitative Purity Analysis: A Comparative Overview
The following table summarizes the key analytical techniques and their typical performance characteristics in the purity assessment of this compound.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (area %), detection of related substance impurities. | ≥ 98.0% (a/a)[2] | High precision, accuracy, and sensitivity for quantitative analysis.[3] | May not resolve all co-eluting impurities without method optimization. |
| ¹H and ¹³C NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Conforms to structure | Provides detailed structural information and can detect a wide range of impurities. | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on mass. | Confirms molecular weight | High sensitivity and specificity for molecular weight determination.[4] | Primarily qualitative for purity unless coupled with a separation technique like LC. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Qualitative assessment of the number of components, presence of major impurities. | ≥ 98%[2] | Simple, rapid, and cost-effective for routine checks. | Limited resolution and not quantitative. |
| Melting Point | The temperature at which a solid turns into a liquid. | A sharp melting point range is indicative of high purity. | 108-113 °C[5] | A quick and simple indicator of purity.[1] | Non-specific and can be affected by even small amounts of impurities. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Enantiomeric purity (e.g., D vs. L isomer content). | ≥ 99.8% enantiomeric purity | Essential for controlling the stereochemical integrity of the final peptide.[6] | Requires specialized columns and method development. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Confirmation of stereochemical identity and enantiomeric purity. | [α]²⁵/D: -29.5 to -24.5° (c=2 in ethanol)[2] | A classic method for assessing chiral purity. | Less sensitive than chiral HPLC for detecting minor enantiomeric impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
RP-HPLC is the industry standard for the quantitative purity assessment of protected amino acids like this compound.[3] Below are protocols for two common methods: a rapid analysis for routine quality control and a high-resolution method for detailed impurity profiling.
Sample Preparation (Applicable to both methods):
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.[3]
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.[3]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column clogging.[3]
Method A: Fast Analysis This method is optimized for shorter run times, making it suitable for high-throughput screening.
| Parameter | Condition |
| HPLC System | Standard HPLC with binary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[3] |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[3] |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | 35 °C[3] |
| UV Detection | 220 nm and 254 nm[3] |
| Injection Volume | 10 µL |
| Gradient | 50% to 95% B over 15 minutes |
Method B: High-Resolution Analysis This method utilizes a shallower gradient to achieve better separation of closely eluting impurities.[3]
| Parameter | Condition |
| HPLC System | Standard HPLC with binary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Gradient | 60% to 80% B over 30 minutes |
NMR spectroscopy is a powerful tool for the structural confirmation and identification of impurities in this compound.[7]
¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[7]
-
Number of Scans: 16-64 scans.[7]
-
Relaxation Delay: 1-2 seconds.[7]
Expected ¹H NMR Chemical Shifts:
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |
| -NH (Amide) | ~5.0 | d | 1H |
| -CH (α-proton) | ~4.58 | m | 1H |
| -CH₂- (Benzyl) | 5.02 | s | 2H |
| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |
| Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7] |
LC-MS is used to confirm the molecular weight of this compound and to identify potential impurities.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.[4]
-
Flow Rate: 0.2-0.4 mL/min.[4]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-1000.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the key analytical methods.
Caption: RP-HPLC workflow for purity analysis.
Caption: NMR workflow for structural confirmation.
Caption: Chiral HPLC workflow for enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Novabiochem 63769-58-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals, the strategic selection of a solid-phase peptide synthesis (SPPS) methodology is a critical decision that directly influences the yield, purity, and ultimate success of producing a target peptide. The two most established and widely employed strategies are the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. This guide provides an objective, data-driven comparison of these two cornerstone chemistries, complete with experimental protocols and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
The fundamental distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary α-amino (Nα) protecting group and the chemical conditions required for its removal. This core difference dictates the entire synthetic approach, including the choice of semi-permanent side-chain protecting groups and the final cleavage conditions from the solid support.
Core Principles: A Tale of Two Chemistries
The Boc/Bzl strategy is the classic approach, relying on a principle of graduated acid lability.[1] The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][2][3]
In contrast, the Fmoc/tBu strategy offers a truly orthogonal protection scheme.[4] The Nα-Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent, while the tert-butyl-based side-chain protecting groups are removed by acid (TFA) during the final cleavage.[5][6] This orthogonality is a key advantage, as it allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups during the synthesis cycles.[4]
Quantitative Performance: A Comparative Look
Direct, head-to-head quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature.[7] However, performance can be inferred from available data, particularly from the synthesis of "difficult sequences" that are prone to aggregation.
One such challenging target is the amyloid-beta (Aβ) peptide, a hydrophobic and aggregation-prone sequence. The synthesis of Aβ(1-42) serves as an excellent case study for comparing the efficiencies of the Boc and Fmoc strategies. While direct comparative data for the Boc synthesis of Aβ(1-42) in a single study is limited, it is generally acknowledged that for such challenging sequences, Boc chemistry can offer advantages.[2][] The acidic deprotection step in the Boc strategy protonates the N-terminus of the peptide chain, which can disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving solvation and accessibility for subsequent coupling reactions.[2][3]
The following table summarizes the performance of the Fmoc/tBu strategy in the synthesis of Aβ(1-42) using various approaches.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [2][] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [2][] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [2][9] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis. These protocols are intended to provide a comparative framework; specific conditions may require optimization based on the peptide sequence and the resin used.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.
-
Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin for peptide acids, MBHA or BHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM, followed by isopropanol, and then DCM again to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the amino acid solution to the neutralized peptide-resin.
-
Add a base, such as DIEA (4-6 equivalents), to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser (ninhydrin) test.
-
-
Final Cleavage and Deprotection:
-
Wash and dry the fully assembled peptide-resin.
-
Treat the resin with a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is a highly corrosive and hazardous substance that requires specialized equipment and handling procedures.
-
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
-
Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Nα-Fmoc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the amino acid solution to the deprotected peptide-resin.
-
Add a base, such as DIEA (4-6 equivalents), to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser (ninhydrin) test.
-
-
Final Cleavage and Deprotection:
-
Wash and dry the fully assembled peptide-resin.
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Conclusion: Making an Informed Decision
The choice between the Boc/Bzl and Fmoc/tBu strategies is a critical decision in peptide synthesis that depends on several factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.
The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[4]
However, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[9] For certain industrial-scale productions with established protocols, Boc chemistry also continues to be employed.
A thorough understanding of the chemistry, advantages, and limitations of each strategy, supported by the experimental data and protocols provided in this guide, will empower researchers to make an informed decision and optimize their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-Tyr(2-Br-Z)-OH versus Boc-Tyr(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical decision that profoundly impacts the purity, yield, and overall success of synthesizing complex peptides. In Boc/Bzl-based strategies, the protection of the tyrosine side chain is of paramount importance to prevent unwanted modifications during synthesis. This guide provides an objective, data-supported comparison of two commonly used protected tyrosine derivatives: Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH.
The primary distinction between these two reagents lies in the stability of the side-chain protecting group towards the acidic conditions required for the repetitive cleavage of the Nα-Boc group. The 2-bromobenzyloxycarbonyl (2-Br-Z) group of Boc-Tyr(2-Br-Z)-OH offers significantly enhanced acid stability compared to the benzyl (Bzl) ether group of Boc-Tyr(Bzl)-OH. This increased stability minimizes the risk of premature deprotection and subsequent side reactions, leading to a higher quality crude peptide product, especially in the synthesis of longer or more complex peptides.
Unveiling the Chemical Differences: Stability and Side Reactions
The benzyl ether linkage in Boc-Tyr(Bzl)-OH is known to be partially labile to the trifluoroacetic acid (TFA) solutions typically used for Nα-Boc deprotection.[1][2][3] This instability can lead to several undesirable side reactions:
-
O- to C-Benzyl Migration: The acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain is a significant side reaction.[4] This results in the formation of the isomeric byproduct, 3-benzyltyrosine, which can be challenging to separate from the desired peptide.
-
Alkylation of the Tyrosine Ring: The tert-butyl cation, liberated during the cleavage of the Boc group, can act as an electrophile and alkylate the activated aromatic ring of a prematurely deprotected tyrosine.[2]
-
Acylation of the Free Hydroxyl Group: If the benzyl group is prematurely cleaved, the exposed hydroxyl group can be acylated in the subsequent coupling step, leading to the formation of branched peptide impurities.[1]
In contrast, the 2-bromobenzyloxycarbonyl (2-Br-Z) group is significantly more resistant to cleavage by TFA.[2][5] The electron-withdrawing nature of the bromine atom on the benzyl ring increases the stability of the protecting group, ensuring the integrity of the tyrosine side chain throughout the synthesis. The 2-Br-Z group is reliably stable in 50% TFA and is typically removed during the final cleavage of the peptide from the resin using strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr).[2][6]
Performance Comparison: A Data-Driven Analysis
While direct side-by-side quantitative data from a single study is limited in publicly available literature, the qualitative advantages of Boc-Tyr(2-Br-Z)-OH consistently point towards higher purity and yield of the final peptide product. The following tables summarize the expected performance based on the chemical properties of the protecting groups.
| Parameter | Boc-Tyr(2-Br-Z)-OH | Boc-Tyr(Bzl)-OH | Key Considerations |
| Side-Chain Protecting Group | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Benzyl (Bzl) | The 2-Br-Z group is an urethane-type protector, while the Bzl group is an ether-type protector. |
| Stability to TFA (Nα-Boc Deprotection) | High | Moderate to Low[1][2] | The 2-Br-Z group is stable to standard Boc deprotection conditions (e.g., 50% TFA in DCM). The Bzl group is partially cleaved under these conditions. |
| Potential for Side Reactions | Minimal | High[1][2][4] | Boc-Tyr(Bzl)-OH is prone to O- to C-benzyl migration and alkylation of the tyrosine ring. |
| Expected Crude Peptide Purity | Higher | Lower, especially for long peptides | The higher stability of the 2-Br-Z group leads to a cleaner crude product with fewer side products. |
| Final Cleavage Conditions | Strong Acids (HF, TFMSA, HBr)[2][6] | Strong Acids (HF, TFMSA)[2][7] | Both protecting groups are removed under strong acidic conditions, typically concurrently with cleavage from the resin. |
Table 1: General Performance Comparison
| Side Reaction | Boc-Tyr(2-Br-Z)-OH | Boc-Tyr(Bzl)-OH | Mitigation Strategies for Boc-Tyr(Bzl)-OH |
| O- to C-Benzyl Migration | Not reported | Significant risk, leading to 3-benzyltyrosine formation.[4] | Use of scavengers like thioanisole; using a mixture of TFA and acetic acid can suppress this side reaction.[8] |
| Tyrosine Ring Alkylation | Minimal risk | Moderate risk from tert-butyl cations.[2] | Addition of scavengers such as triisopropylsilane (TIS) and water to the deprotection cocktail. |
| O-Acylation | Minimal risk | Moderate risk due to premature deprotection.[1] | Ensuring rapid and efficient coupling steps to minimize the lifetime of the free hydroxyl group. |
Table 2: Comparison of Side-Product Formation
Experimental Protocols
Deprotection of Boc-Tyr(Bzl)-OH with TFA (with Scavengers)
This protocol describes a typical procedure for the removal of the Nα-Boc group from a peptide-resin containing a Boc-Tyr(Bzl)-OH residue.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., thioanisole, triisopropylsilane (TIS), water)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add a solution of 50% TFA in DCM containing scavengers (e.g., 2.5% TIS and 2.5% water).
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIEA in DMF.
-
Wash the resin with DMF and then DCM to prepare for the next coupling step.
Final Cleavage and Deprotection of Peptides Containing Tyr(2-Br-Z)
The 2-Br-Z group is stable to TFA and requires a strong acid for cleavage. The following protocols are suitable for the final cleavage and deprotection of a peptide synthesized using Boc-Tyr(2-Br-Z)-OH.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add a scavenger mixture of thioanisole and m-cresol.
-
Cool the flask in an ice bath.
-
Add a pre-cooled solution of TFMSA in TFA to the resin.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
Materials:
-
Dried peptide-resin
-
30% HBr in acetic acid
-
Trifluoroacetic acid (TFA)
-
Pentamethylbenzene
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Suspend the dried peptide-resin in a mixture of TFA, pentamethylbenzene, and thioanisole.[10]
-
To this suspension, add 30% HBr in acetic acid.
-
Stir the reaction mixture for 60-90 minutes at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the crude peptide by filtration.
Visualizing the Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Comparative Guide to Tyrosine Protection Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical decision in solid-phase peptide synthesis (SPPS), profoundly impacting the efficiency, purity, and overall cost of producing peptides. Tyrosine, with its reactive phenolic hydroxyl group, necessitates protection to prevent unwanted side reactions during peptide chain elongation. This guide provides an objective comparison of common tyrosine protection strategies, focusing on a cost-benefit analysis supported by experimental data to aid researchers in making informed decisions for their synthetic challenges.
Executive Summary
The two dominant methodologies in SPPS, Fmoc/tBu and Boc/Bzl, dictate the choice of tyrosine side-chain protection. The Fmoc/tBu strategy, which utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protection, is the most common approach in modern peptide synthesis. For tyrosine, this typically involves Fmoc-Tyr(tBu)-OH . The older Boc/Bzl strategy relies on an acid-labile α-amino protecting group (Boc) and a side-chain protecting group (like Benzyl) that is removed under harsher acidic conditions. Common choices here are Boc-Tyr(Bzl)-OH and the more stable Boc-Tyr(2,6-Cl2Bzl)-OH .
The choice between these strategies involves a trade-off between milder reaction conditions and potentially higher purity of the Fmoc strategy versus the lower cost of some reagents in the Boc strategy. However, the harsh conditions of the Boc/Bzl strategy can lead to side reactions and lower yields, potentially offsetting the initial cost savings.
Performance Comparison of Tyrosine Protection Strategies
The selection of a tyrosine protection strategy directly impacts crude peptide purity, overall yield, and the potential for side reactions. The following table summarizes a comparison of the most common strategies.
| Parameter | Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH) | Boc/Bzl Strategy (Boc-Tyr(Bzl)-OH) | Boc/Cl-Bzl Strategy (Boc-Tyr(2,6-Cl2Bzl)-OH) |
| α-Amino Deprotection | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (strong acid) | 50% TFA in DCM (strong acid) |
| Side-Chain Deprotection | 95% TFA (strong acid) | Anhydrous HF (very strong acid) | Anhydrous HF (very strong acid) |
| Typical Crude Purity | ~75-85%[1] | ~60-70%[1] | Generally higher than Boc-Tyr(Bzl)-OH due to increased stability |
| Overall Yield | Higher | Lower, due to harsher conditions and potential for side reactions | Generally higher than Boc-Tyr(Bzl)-OH |
| Key Advantages | Milder conditions, higher purity, amenable to automation.[1] | Lower cost of some reagents. | Increased acid stability of the side-chain protecting group compared to Bzl. |
| Key Disadvantages | Higher cost of Fmoc-amino acids. | Harsh acidic conditions, potential for side reactions (e.g., 3-benzyltyrosine formation).[2] | Higher cost of the protected amino acid compared to Boc-Tyr(Bzl)-OH. |
| Potential Side Reactions | Alkylation of Trp by tBu cations (can be minimized with scavengers). | O-acylation if deprotection is incomplete, formation of 3-benzyltyrosine.[2] | Minimized side-product formation compared to Boc-Tyr(Bzl)-OH.[2] |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the initial price of the protected amino acids and reagents but also the downstream costs associated with yield, purity, and purification efforts.
| Item | Estimated Cost (per gram/liter) | Fmoc/tBu Strategy Cost Consideration | Boc/Bzl Strategy Cost Consideration |
| Fmoc-Tyr(tBu)-OH | ~$1.40 - $5.60/g | Primary amino acid cost. | N/A |
| Boc-Tyr(Bzl)-OH | ~$4.20/g[3] | N/A | Primary amino acid cost. |
| Boc-Tyr(2,6-Cl2Bzl)-OH | ~$16.78/g[4] | N/A | Higher initial amino acid cost. |
| HBTU (Coupling Reagent) | ~$0.10 - $1.41/g[5][6] | Used in both strategies. | Used in both strategies. |
| Piperidine | ~$125/L[7] | Required for Fmoc deprotection. | N/A |
| Trifluoroacetic Acid (TFA) | ~$249 - $536/L[8] | Used for final cleavage. | Required for Boc deprotection in every cycle and for final cleavage. |
Analysis:
While the initial cost of Fmoc-Tyr(tBu)-OH may be higher than Boc-Tyr(Bzl)-OH, the Fmoc/tBu strategy often leads to higher crude purity and overall yield.[1] This can significantly reduce the time and cost associated with purification, potentially making it the more cost-effective option for complex or long peptides. The Boc/Bzl strategy, while having lower-cost reagents for deprotection, employs harsh acidic conditions that can lead to peptide degradation and side-product formation, necessitating more extensive and costly purification.[2] The use of the more stable but also more expensive Boc-Tyr(2,6-Cl2Bzl)-OH can mitigate some of the side reactions associated with the Boc/Bzl strategy, but at a higher initial raw material cost.[2]
Experimental Protocols
To provide a framework for a direct comparison of these strategies, a detailed protocol for the synthesis of a model peptide, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is provided below.
General Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Fmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
Protocol 2: Boc/Bzl Strategy using Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20 minutes.
-
Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with anhydrous HF at 0°C for 1 hour with a scavenger (e.g., p-cresol).
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the crude peptide.
Mandatory Visualization: EGFR Signaling Pathway
Tyrosine phosphorylation is a key event in many cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example, where ligand binding leads to receptor dimerization, autophosphorylation of tyrosine residues, and subsequent activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Caption: Simplified diagram of the EGFR signaling pathway.
Conclusion
The choice of tyrosine protection strategy is a critical decision in peptide synthesis that requires a careful cost-benefit analysis.
-
Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH): This is generally the preferred method for routine and complex peptide synthesis. The milder deprotection conditions lead to higher crude purity and overall yield, which can offset the higher initial cost of the protected amino acid by reducing purification costs. It is also highly amenable to automated synthesis.
-
Boc/Bzl Strategy (Boc-Tyr(Bzl)-OH): This strategy can be more cost-effective in terms of some reagent costs. However, the harsh acidic conditions can lead to lower yields and the formation of side products, necessitating more rigorous and costly purification. It may be suitable for shorter, less complex peptides where cost is the primary driver.
-
Boc/Cl-Bzl Strategy (Boc-Tyr(2,6-Cl2Bzl)-OH): This offers a more stable alternative to the traditional Boc/Bzl strategy, minimizing side reactions. However, the significantly higher cost of the protected amino acid makes it a less common choice unless the specific properties of the protecting group are essential for the synthesis.
Ultimately, the optimal strategy depends on the specific peptide sequence, the scale of the synthesis, the available equipment, and the desired purity of the final product. For most research and drug development applications where high purity and reliability are paramount, the Fmoc/tBu strategy represents the most robust and often most cost-effective approach in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]
- 5. HBTU [oakwoodchemical.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. Piperidine, 1 l, CAS No. 110-89-4 | Bases | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 8. Trifluoroacetic acid (TFA), 1 l, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
A Comparative Guide to the Stability of Protected Tyrosines in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for amino acid side chains is paramount to achieving high purity and yield of the final peptide. The phenolic hydroxyl group of tyrosine is particularly susceptible to side reactions, making its effective protection a critical consideration. This guide provides a detailed comparison of the stability of commonly used protected tyrosine derivatives in both Boc and Fmoc-based SPPS, supported by quantitative data and detailed experimental protocols.
The stability of the tyrosine side-chain protecting group is a key determinant of success in peptide synthesis. In Boc/Bzl-based strategies, the repetitive acid treatments required for the removal of the Nα-Boc group can compromise the integrity of the side-chain protection. Conversely, in Fmoc/tBu-based synthesis, the protecting group must be stable to the basic conditions used for Fmoc deprotection.
Quantitative Stability of Tyrosine Protecting Groups
Stability in Boc-SPPS (Acidic Conditions)
The primary concern in Boc-SPPS is the stability of the side-chain protecting group to the repeated treatments with trifluoroacetic acid (TFA) used for Nα-Boc removal.
| Protected Tyrosine Derivative | Protecting Group | Nα-Protection | Stability to 50% TFA in DCM | Major Side Product(s) |
| Boc-Tyr(Bzl)-OH | Benzyl (Bzl) | Boc | Partially cleaved[1] | 3-Benzyltyrosine[1] |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | 2,6-Dichlorobenzyl | Boc | Stable[1] | Minimal to none |
| Boc-Tyr(o-Br-Z)-OH | 2-Bromobenzyloxycarbonyl | Boc | Highly Stable (~1% loss in 24h) | Minimal to none |
The benzyl ether linkage in Boc-Tyr(Bzl)-OH is susceptible to cleavage by TFA, which can lead to the formation of 3-benzyltyrosine.[1] The addition of electron-withdrawing groups to the benzyl ring, as in Boc-Tyr(2,6-Cl₂Bzl)-OH, significantly enhances the stability of the protecting group under acidic conditions.[1]
Stability in Fmoc-SPPS (Basic Conditions)
In Fmoc-SPPS, the side-chain protecting group must be stable to the basic conditions (typically piperidine in DMF) used for Nα-Fmoc removal.
| Protected Tyrosine Derivative | Protecting Group | Nα-Protection | Stability to 20% Piperidine in DMF |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Fmoc | Highly Stable[1] |
| Fmoc-Tyr(Boc)-OH | tert-Butoxycarbonyl | Fmoc | Stable |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | Fmoc | Stable |
The tert-butyl (tBu) ether in Fmoc-Tyr(tBu)-OH is the gold standard for Fmoc/tBu strategies due to its high stability to basic conditions.[1] The tBu group is efficiently removed during the final cleavage from the resin with a strong acid like TFA.[1] This orthogonality between the Nα- and side-chain protecting groups is a key advantage of the Fmoc/tBu strategy.[1]
Experimental Protocols
Protocol 1: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon treatment with TFA.[1]
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[1] c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.[1] b. Quench the reaction by neutralizing the TFA with a base (e.g., N,N-diisopropylethylamine - DIPEA).[1] c. Evaporate the solvent under a stream of nitrogen.[1]
3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).[1] b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] c. Use a C18 column with a gradient elution, for example, a linear gradient of acetonitrile in water, both containing 0.1% TFA.[1] d. Monitor the elution profile at 220 nm and 280 nm.[1] e. Identify and quantify the peaks corresponding to the starting material and any side products (e.g., 3-benzyltyrosine) by comparing with authenticated standards.[1]
Protocol 2: Final Cleavage from Resin and Analysis
This protocol outlines the final cleavage step in SPPS and subsequent analysis to assess the integrity of the incorporated tyrosine residue.
1. Peptide-Resin Preparation: a. Swell the peptide-resin in DCM for 30 minutes. b. Drain the DCM.
2. Cleavage: a. Add the cleavage cocktail to the peptide-resin. A common cocktail for peptides containing sensitive residues like tyrosine is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). b. Gently agitate the mixture at room temperature for 1.5-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate. b. Wash the resin with a small amount of fresh cleavage cocktail. c. Combine the filtrates and precipitate the peptide by adding cold diethyl ether. d. Centrifuge and wash the peptide pellet with cold ether to remove scavengers and by-products.
4. HPLC and Mass Spectrometry Analysis: a. Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC as described in Protocol 1. b. Characterize the collected fractions by mass spectrometry to confirm the identity of the desired peptide and any side products.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for stability testing and the decision-making process for selecting a protected tyrosine.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-D-Tyr(Bzl)-OH for Laboratory Professionals
Providing critical safety and logistical information for the operational disposal of Boc-D-Tyr(Bzl)-OH, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Item Specification |
| Eye Protection | Safety goggles or glasses with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask or respirator is recommended. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental regulations.[1] Do not dispose of this chemical in standard trash or down the drain.[2][3]
-
Waste Collection : All solid waste of this compound, including any contaminated materials from spill clean-ups (e.g., absorbent pads, contaminated gloves), should be placed into a designated and clearly labeled waste container.[1] The container must be suitable for solid chemical waste and have a secure lid to prevent the release of dust or vapors.[1]
-
Spill Management :
-
Container Labeling and Storage : The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Store the sealed container in a designated, secure, and well-ventilated chemical waste storage area, segregated from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.[1]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found in the search results, the general principle for the disposal of solid, non-highly reactive chemical waste from a research setting is as follows:
-
Segregation : At the point of generation, segregate the this compound waste from other waste streams (e.g., liquid, sharps, biological).
-
Containment : Place the solid waste directly into a primary waste container that is compatible with the chemical.
-
Labeling : Affix a hazardous waste label to the container, filling in all required information (e.g., contents, accumulation start date, responsible researcher).
-
Storage : Store the container in a designated satellite accumulation area within the laboratory.
-
Pickup : Once the container is full or the accumulation time limit is reached, request a pickup from the institutional EHS or their contracted waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
